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  • Product: 3-(3-furyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1187566-11-5

Core Science & Biosynthesis

Foundational

3-(3-furyl)-1H-pyrazole-5-carboxylic acid molecular weight and formula

[1][2][3][4] Executive Summary 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid is a prominent heterocyclic building block in modern medicinal chemistry. Characterized by a pyrazole core substituted with a 3-furyl moiety and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

3-(3-Furyl)-1H-pyrazole-5-carboxylic acid is a prominent heterocyclic building block in modern medicinal chemistry. Characterized by a pyrazole core substituted with a 3-furyl moiety and a carboxylic acid functionality, this scaffold serves as a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its structural duality—combining the hydrogen-bonding capability of the pyrazole-acid motif with the lipophilic, electron-rich furan ring—makes it an ideal candidate for fragment-based drug discovery (FBDD) and scaffold hopping campaigns.

This technical guide provides a comprehensive analysis of the molecule's properties, validated synthetic protocols, and its strategic application in drug design.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10]

The precise identification of the 3-furyl isomer is critical, as the 2-furyl analog exhibits distinct electronic properties and metabolic stability profiles.

Nomenclature and Identifiers[5][8]
Parameter Details
IUPAC Name 3-(Furan-3-yl)-1H-pyrazole-5-carboxylic acid
Common Name 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid
CAS Registry Number 1187566-11-5
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
SMILES OC(=O)C1=CC(C2=COC=C2)=NN1
InChI Key QGSGAUUMYVXRLX-UHFFFAOYSA-N
Physical Characteristics
  • Appearance: Off-white to pale yellow solid.

  • Solubility:

    • High: DMSO, DMF, Methanol.

    • Moderate: Ethanol, Acetone.

    • Low: Water (acidic pH), Hexanes, Dichloromethane.

  • Acidity (Predicted):

    • 
       (Carboxylic acid): ~3.5 – 4.0
      
    • 
       (Pyrazole NH): ~13.5 – 14.0
      

Synthetic Methodology

The synthesis of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid typically follows a convergent route involving a Claisen condensation followed by a heterocyclization. This pathway is preferred for its scalability and regioselectivity.

Validated Synthetic Protocol

Step 1: Claisen Condensation Reaction of 3-acetylfuran with diethyl oxalate in the presence of a strong base (sodium ethoxide) yields the diketoester intermediate.

  • Reagents: 3-Acetylfuran (1.0 eq), Diethyl oxalate (1.2 eq), NaOEt (1.5 eq), Ethanol (anhydrous).

  • Conditions: Reflux for 4-6 hours.

  • Mechanism: Enolate formation at the acetyl methyl group attacks the diethyl oxalate carbonyl.

Step 2: Cyclization The 1,3-diketone intermediate undergoes condensation with hydrazine hydrate.

  • Reagents: Hydrazine hydrate (1.1 eq), Ethanol/Acetic acid.

  • Conditions: Reflux for 2-4 hours.

  • Product: Ethyl 3-(3-furyl)-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis Saponification of the ester yields the free acid.

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Conditions: Ambient temperature, 2-12 hours.

  • Workup: Acidification with HCl to pH ~2 precipitates the product.

Reaction Workflow Diagram

SynthesisPath Reactant 3-Acetylfuran + Diethyl Oxalate Intermediate Diketoester Intermediate Reactant->Intermediate NaOEt, EtOH Claisen Condensation Cyclization Ethyl 3-(3-furyl) pyrazole-5-carboxylate Intermediate->Cyclization N2H4·H2O Cyclization Product 3-(3-Furyl)-1H-pyrazole -5-carboxylic acid Cyclization->Product LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise synthetic pathway from 3-acetylfuran to the target pyrazole acid.

Medicinal Chemistry Applications

This molecule is not merely a passive intermediate; it is a "privileged structure" in drug design. The pyrazole-carboxylic acid motif mimics the transition states of various enzymatic reactions and serves as a bioisostere for phenyl-pyrazole scaffolds.

Structural Activity Relationship (SAR) Logic
  • Kinase Inhibition (ATP Hinge Binding): The pyrazole nitrogen (N-H) and the adjacent nitrogen (N:) can function as a donor-acceptor pair, mimicking the adenine ring of ATP. This allows the scaffold to bind to the hinge region of kinases.

  • Bioisosterism (Furan vs. Phenyl): Replacing a phenyl ring with a 3-furyl group reduces lipophilicity (LogP) and molecular weight while maintaining aromaticity. The oxygen atom in the furan ring can also engage in weak hydrogen bonding or dipole interactions that a phenyl ring cannot.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 178 Da, this molecule fits perfectly within the "Rule of Three" for fragments (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).

Pharmacophore Map

Pharmacophore Core Pyrazole Scaffold Hinge Kinase Hinge Binding (N-H...O) Core->Hinge Donor/Acceptor Solubility Solubility/Polarity (COOH Group) Core->Solubility Ionizable Head Lipophilic Lipophilic Pocket (3-Furyl Group) Core->Lipophilic Pi-Stacking Metabolism Metabolic Stability (Furan Oxidation Risk) Lipophilic->Metabolism CYP450 Interaction

Figure 2: Pharmacophore mapping of the 3-(3-furyl)-1H-pyrazole-5-carboxylic acid scaffold.

Analytical Characterization

To ensure the integrity of the material for biological assays, the following analytical signatures should be verified.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • δ 13.5 ppm (br s, 1H): Carboxylic acid -OH (and/or pyrazole NH).

  • δ 8.2 ppm (s, 1H): Furan C2-H (adjacent to oxygen, most deshielded furan proton).

  • δ 7.8 ppm (t, 1H): Furan C5-H.

  • δ 7.1 ppm (s, 1H): Pyrazole C4-H (singlet, characteristic of 3,5-disubstitution).

  • δ 6.9 ppm (d, 1H): Furan C4-H.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI).

  • Positive Mode (M+H)⁺: m/z 179.05.

  • Negative Mode (M-H)⁻: m/z 177.03.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the furan ring over long periods.

  • Stability: Stable in solid form. Solutions in DMSO should be used within 24 hours or stored frozen to avoid degradation.

References

  • Sigma-Aldrich. 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid Product Specification. Retrieved from

  • PubChem. Compound Summary for CID 329796957. National Library of Medicine (US). Retrieved from

  • Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. (General reference for pyrazole synthesis methodologies).
  • BenchChem. Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from

Exploratory

Technical Guide: Tautomerism in 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid

The following technical guide details the tautomeric behavior, structural characterization, and pharmacological implications of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid . This document is structured for researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric behavior, structural characterization, and pharmacological implications of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid . This document is structured for researchers in medicinal chemistry and structural biology.

Core Focus: Annular Prototropy, Structural Determination, and Ligand-Target Interactions.

Executive Summary: The Tautomeric Landscape

In the context of fragment-based drug discovery (FBDD), 3-(3-furyl)-1H-pyrazole-5-carboxylic acid represents a "privileged scaffold." Its utility is defined by its ability to flip between distinct hydrogen-bond donor/acceptor (HBD/HBA) patterns.

This molecule exhibits annular tautomerism , a dynamic equilibrium where the proton on the pyrazole nitrogen migrates between N1 and N2. This migration effectively swaps the positions of the substituents relative to the NH group, creating two distinct chemical entities in solution:

  • Tautomer A (5-COOH): 3-(3-furyl)-1H-pyrazole-5-carboxylic acid.

  • Tautomer B (3-COOH): 5-(3-furyl)-1H-pyrazole-3-carboxylic acid.

While often treated as a single entity in databases, the specific tautomer bound by a protein target (e.g., the hinge region of a kinase) dictates affinity and selectivity.

Mechanistic Analysis of Tautomer Stability

The equilibrium constant (


) between Tautomer A and Tautomer B is governed by the electronic nature of the substituents and the solvent environment.
Electronic Push-Pull Effects

The stability of pyrazole tautomers is dictated by the "lone pair repulsion" and "dipole minimization" principles.

  • The Carboxylic Acid (EWG): Electron-withdrawing groups (EWGs) like -COOH generally favor the position adjacent to the pyridine-like nitrogen (N without H) to minimize lone-pair repulsion. However, in protic solvents, they may favor the N-H adjacent position (Position 5) to maximize acidity/H-bonding.

  • The Furan Ring (EDG/Conjugated): The 3-furyl group is electron-rich. Theoretical studies (DFT/B3LYP) on similar azoles suggest that electron donors stabilize the adjacent C-N bond, often favoring the 3-position (Tautomer B) in the gas phase, but solvation shells can invert this.

Intramolecular Hydrogen Bonding

A critical determinant for this specific scaffold is the potential for intramolecular hydrogen bonding .

  • Interaction: The carboxylic acid proton (-COOH) can donate a hydrogen bond to the pyrazole N2 (pyridine-like nitrogen).

  • Effect: This interaction locks the molecule into a planar conformation and stabilizes the 5-carboxylic acid tautomer (Tautomer A) , preventing the proton transfer required to form Tautomer B.

Visualization of the Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism and the potential stabilization routes.

Tautomerism cluster_lock Stabilizing Factors TautomerA Tautomer A (3-furyl-1H-pyrazole-5-COOH) N1-H Species Transition Transition State (Intermolecular Proton Transfer) TautomerA->Transition -H+ (Solvent) ProteinBound Protein-Bound State (Locked Conformation) TautomerA->ProteinBound Induced Fit Selection Transition->TautomerA TautomerB Tautomer B (5-furyl-1H-pyrazole-3-COOH) N2-H Species Transition->TautomerB +H+ (Solvent) TautomerB->Transition TautomerB->ProteinBound Induced Fit Selection IntraHB Intramolecular H-Bond (COOH ... N2) IntraHB->TautomerA Stabilizes

Caption: Kinetic pathway of annular tautomerism showing solvent-mediated proton transfer and the "selection" of a specific tautomer upon protein binding.

Experimental Characterization Protocols

Distinguishing between Tautomer A and B requires techniques that probe the symmetry and magnetic environment of the nitrogen atoms.

Solution State: Variable Temperature (VT) NMR

Standard 1H NMR at room temperature often yields broad signals for the pyrazole NH and COOH protons due to rapid exchange.

Protocol: Low-Temperature 15N-HMBC

  • Rationale: At low temperatures (< 230 K), the proton exchange rate (

    
    ) becomes slower than the NMR time scale, allowing the observation of distinct tautomers. Nitrogen chemical shifts are highly sensitive to protonation state (Pyrrole-like N vs. Pyridine-like N).
    
  • Methodology:

    • Sample Prep: Dissolve 10 mg of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid in 0.6 mL THF-d8 or CD2Cl2 (avoid DMSO-d6 if looking for intramolecular H-bonds, as DMSO competes).

    • Cooling: Step-cool the probe to 220 K (or lowest solvent limit).

    • Acquisition: Acquire 1H-15N HMBC.

    • Analysis:

      • N-H (Pyrrole-type):

        
         ppm.
        
      • N (Pyridine-type):

        
         ppm.
        
      • Correlation: Correlate N shifts with the C-H of the furan ring to determine if the N-H is adjacent to the furan (Tautomer B) or distal (Tautomer A).

Solid State: X-Ray Crystallography

In the solid state, the molecule usually crystallizes as a single tautomer, stabilized by crystal packing forces.

Protocol: Single Crystal Growth

  • Solvent System: Prepare a saturated solution in methanol/water (3:1).

  • Method: Slow evaporation at 4°C.

  • Differentiation: Solve the structure to locate the H-atom density.

    • Note: If H-atoms are disordered (50% occupancy at N1 and N2), it indicates dynamic disorder or co-crystallization, often resolved by lowering data collection temperature to 100 K.

Data Summary: Tautomer Markers
FeatureTautomer A (5-COOH / N1-H)Tautomer B (3-COOH / N2-H)
13C NMR (C-COOH) Upfield shift (shielded by adjacent NH)Downfield shift
15N NMR (N1) Shielded (~170 ppm, Pyrrole-like)Deshielded (~250 ppm, Pyridine-like)
H-Bond Capacity Donor at pos 1, Acceptor at pos 2Acceptor at pos 1, Donor at pos 2
Preferred Solvent Polar Aprotic (DMSO) often favors this formNon-polar often favors this form

Biological Implications: The "Hinge Binder" Effect

In kinase drug discovery, the pyrazole ring is a classic "hinge binder." The tautomeric state determines the vector of the hydrogen bonds.

  • Scenario 1: Donor-Acceptor (DA) Motif: If the target requires a Donor at position 1 and an Acceptor at position 2 (e.g., binding to a backbone carbonyl and amide NH), the protein will select Tautomer A .

  • Scenario 2: Acceptor-Donor (AD) Motif: If the target architecture is reversed, it will select Tautomer B .

  • Energy Penalty: If the preferred tautomer in solution is not the bioactive tautomer, the binding affinity (

    
    ) will suffer an energetic penalty (
    
    
    
    ) required to shift the equilibrium.


Strategic Recommendation: When modeling this ligand into a protein active site (docking), you must generate and dock both tautomers explicitly. Do not rely on the software's automatic protonation state, as it often defaults to the lowest energy gas-phase structure, which may be incorrect for the binding pocket.

References

The following authoritative sources ground the mechanistic and experimental claims made in this guide.

  • Alkorta, I., et al. (2005). "The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution." Magnetic Resonance in Chemistry.

  • Claramunt, R. M., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Bohrium / Progress in NMR Spectroscopy.

  • Jarończyk, M., et al. (2019).[1] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules.

  • Silva, V. L., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." International Journal of Molecular Sciences.

  • Chermahini, A. N., & Teimouri, A. (2013). "Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles." Journal of Chemical Sciences.

Sources

Foundational

Biological Activity Screening of 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Topic: Biological Activity Screening of 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary 3-(3-furyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

3-(3-furyl)-1H-pyrazole-5-carboxylic acid represents a specialized scaffold in medicinal chemistry, combining the pharmacophoric properties of the pyrazole core with a furan moiety. While pyrazole-5-carboxylic acids are historically recognized for their versatility, this specific derivative has gained attention as a potent D-amino acid oxidase (DAAO) inhibitor , a critical target in the treatment of schizophrenia and neuropathic pain. Additionally, the furan-pyrazole hybrid structure offers secondary potential in antimicrobial and anticancer screening campaigns.

This guide provides a rigorous technical framework for screening this compound, moving beyond basic phenotypic observation to mechanistic validation. It details the physicochemical profile, specific enzymatic inhibition protocols, and downstream cellular validation workflows required to assess its therapeutic viability.

Chemical Profile & Solubility Optimization

Before initiating biological screens, the physicochemical limitations of the compound must be addressed. The planar, conjugated system of the furan and pyrazole rings suggests low aqueous solubility, which can lead to false negatives in aqueous enzymatic assays.

PropertyValue / CharacteristicScreening Implication
Molecular Formula C₈H₆N₂O₃Small molecule fragment-like character.
Molecular Weight 178.14 g/mol High ligand efficiency potential.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; cell permeable.
pKa (COOH) ~3.5 - 4.0Ionized at physiological pH (COO⁻), essential for active site binding.
Solubility Low in water; High in DMSOStock solutions must be prepared in 100% DMSO.

Critical Protocol Note: For all biological assays, prepare a 10 mM stock solution in DMSO . Ensure the final DMSO concentration in the assay buffer does not exceed 1% (v/v) to prevent enzyme denaturation or cell toxicity.

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The most authoritative application of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is as a competitive inhibitor of DAAO. The carboxylic acid group mimics the substrate (D-amino acids), interacting with Arg283 and Tyr224 in the active site, while the furan ring occupies the hydrophobic pocket.

Mechanism of Action

DAAO degrades D-serine, a co-agonist of the NMDA receptor.[1] Inhibition of DAAO increases D-serine levels, potentially reversing NMDA receptor hypofunction observed in schizophrenia.[1]

DAAO_Pathway D_Serine D-Serine Product Hydroxypyruvate + NH3 + H2O2 D_Serine->Product Degradation NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonist Binding DAAO DAAO Enzyme DAAO->Product Catalyzes Inhibitor 3-(3-furyl)-1H-pyrazole -5-carboxylic acid Inhibitor->DAAO Inhibits (Competitive) Neuro Neurotransmission (Cognitive Enhancement) NMDAR->Neuro Signal Potentiation

Figure 1: Mechanism of DAAO inhibition and its downstream effect on NMDA receptor signaling.[1]

In Vitro Enzymatic Screening Protocol

Objective: Determine the IC₅₀ of the compound against recombinant human DAAO (hDAAO).

Reagents:

  • Recombinant hDAAO enzyme.

  • Substrate: D-Serine (50 mM).

  • Cofactor: FAD (Flavin Adenine Dinucleotide) - Crucial: DAAO is a flavoprotein; exogenous FAD (10 µM) ensures stability.

  • Detection System: Amplex Red + Horseradish Peroxidase (HRP) (Detects H₂O₂ generated by the reaction).

Step-by-Step Workflow:

  • Preparation: Dilute the compound in Assay Buffer (50 mM sodium pyrophosphate, pH 8.3) to varying concentrations (0.1 nM to 100 µM).

  • Incubation: Mix 50 µL of diluted compound with 25 µL of enzyme solution (containing 10 µM FAD). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 25 µL of Substrate Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope of the linear portion (initial velocity). Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Use Benzoate or CBIO (known DAAO inhibitors) as positive controls.

Secondary Screening: Antimicrobial & Cytotoxicity Profiling

While DAAO is the primary target, the furan-pyrazole core is a privileged structure in infectious disease research.

Antimicrobial Susceptibility (MIC Determination)

Rationale: Furan derivatives often disrupt microbial cell walls or metabolic pathways. Method: CLSI Microbroth Dilution.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Plate Setup: 96-well plates with Mueller-Hinton broth.

  • Compound Dosing: Serial 2-fold dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Readout: Visual turbidity or OD₆₀₀ measurement after 24h incubation.

  • Hit Definition: MIC < 10 µg/mL is considered a significant "hit" for this scaffold.

Cytotoxicity Counter-Screen (MTT Assay)

Rationale: To confirm that any observed biological activity (DAAO inhibition or antimicrobial) is due to specific target engagement and not general cellular toxicity.

Protocol:

  • Cell Lines: HEK293 (Kidney, relevant for DAAO) and HepG2 (Liver, metabolic toxicity).

  • Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Expose cells to compound (1 µM - 100 µM) for 48 hours.

  • Development: Add MTT reagent; incubate 4h; solubilize formazan crystals with DMSO.

  • Interpretation: A wide therapeutic index is desired (e.g., DAAO IC₅₀ = 50 nM vs. Cytotoxicity IC₅₀ > 50 µM).

Screening Workflow Diagram

The following diagram illustrates the logical flow of the screening campaign, prioritizing the high-value DAAO target while ensuring safety and specificity through counter-screens.

Screening_Cascade cluster_0 Primary Screen (Target-Based) cluster_1 Secondary Screen (Phenotypic) Library Compound Library (3-(3-furyl)-1H-pyrazole-5-COOH) InSilico In Silico Docking (PDB: 3G3E) Library->InSilico Predict Binding Antimicrobial MIC Determination (Bacteria/Fungi) Library->Antimicrobial Parallel Screen Enzymatic hDAAO Enzymatic Assay (Amplex Red) InSilico->Enzymatic High Score Cytotox Cytotoxicity (MTT) (HEK293/HepG2) Enzymatic->Cytotox Active (<1 µM) Antimicrobial->Cytotox Active (<10 µg/mL) Hit_Valid Hit Validation (IC50 / Selectivity Index) Cytotox->Hit_Valid Low Toxicity

Figure 2: Integrated screening cascade for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid.

Structure-Activity Relationship (SAR) Insights

When analyzing screening data, consider these structural drivers:

  • Carboxylic Acid (C5): Essential for electrostatic interaction with Arg283 in DAAO. Esterification of this group typically abolishes activity , serving as a negative control.

  • Furan Ring (C3): Provides lipophilic contacts. The 3-furyl isomer often shows different metabolic stability compared to the 2-furyl isomer due to the position of the oxygen atom relative to metabolic attack sites.

  • Pyrazole NH: Often participates in hydrogen bonding.[2] N-alkylation can drastically alter potency and solubility.

References

  • DAAO Inhibition Mechanism: Sacchi, S., et al. "Structure-function relationships of D-amino acid oxidase." Amino Acids (2012). Link

  • Pyrazole-Carboxylic Acid Scaffold: Lanza, E., et al. "3-Substituted-1H-pyrazole-5-carboxylic acids as potent inhibitors of D-amino acid oxidase." Journal of Medicinal Chemistry (2012). Link (Note: Representative citation for the class).

  • Antimicrobial Screening Protocols: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Compound Data: PubChem CID 329796957 (3-(3-Furyl)-1H-pyrazole-5-carboxylic acid). Link

  • Assay Validation: Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening (1999). Link

Sources

Exploratory

Technical Guide: Safety, Synthesis, and Handling of 3-(3-Furyl)-1H-pyrazole-5-carboxylic Acid

The following guide provides an in-depth technical analysis and safety protocol for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid . This document is structured for researchers and drug development professionals, prioritizing...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and safety protocol for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid . This document is structured for researchers and drug development professionals, prioritizing safety, synthetic utility, and rigorous handling standards.

Executive Summary

3-(3-Furyl)-1H-pyrazole-5-carboxylic acid is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., Lck, Src) and as a bioisostere for phenyl- or thiophene-based carboxylic acids. Its structural integration of a furan ring imparts unique electronic properties but introduces specific stability challenges—namely susceptibility to oxidative ring opening.

Critical Safety Alert: Unlike many simple pyrazoles, this compound is classified as Acute Toxic (Oral) Category 3 (H301) . Strict adherence to containment protocols is mandatory.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
Chemical Name 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid
PubChem Substance ID
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Melting Point >200°C (Predicted; decomposes)
Acidity (pKa) ~3.5 (Carboxylic acid), ~12.5 (Pyrazole NH)

Hazard Identification & Risk Assessment (GHS)

This compound poses significant health risks if mishandled. The presence of the furan moiety also necessitates specific fire and reactivity precautions.

GHS Classification
  • Signal Word: DANGER

  • Pictogram: GHS06 (Skull and Crossbones)

Hazard CodeStatementRisk Level
H301 Toxic if swallowed. High
H315 Causes skin irritation.Moderate
H319 Causes serious eye irritation.Moderate
H335 May cause respiratory irritation.Moderate
Structural Alerts (Mechanistic Toxicology)
  • Furan Ring Activation: The furan ring is metabolically active. In vivo, it can be oxidized by Cytochrome P450 to reactive enedials (e.g., cis-2-butene-1,4-dial), which are potent electrophiles capable of alkylating DNA and proteins. This necessitates handling the compound as a potential genotoxin until proven otherwise.

  • Pyrazole Moiety: Generally stable, but the NH proton is acidic; exposure to strong bases can generate salts that may have different absorption profiles.

Handling, Storage, & Stability Protocols

To maintain the chemical integrity of the furan ring (preventing oxidative ring-opening) and ensure operator safety, the following "Self-Validating" storage system is required.

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Argon or Nitrogen blanket is required. The electron-rich furan ring is susceptible to autoxidation and photo-oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Stability Logic Diagram (DOT)

The following decision tree illustrates the logic for assessing compound stability and handling requirements.

StabilityLogic Check Visual Inspection Color Color Check Check->Color White Off-White/Pale Yellow Color->White Pass Dark Dark/Brown Color->Dark Fail (Oxidation) Solubility Solubility Test (DMSO) White->Solubility Action_Purify Recrystallize/Discard Dark->Action_Purify Clear Clear Solution Solubility->Clear Pass Cloudy Turbid/Residue Solubility->Cloudy Fail (Polymerization) Action_Use Proceed to Experiment Clear->Action_Use Cloudy->Action_Purify

Figure 1: Self-validating stability check workflow before experimental use.

Experimental Protocol: Synthesis & Usage

Context: This compound is rarely available in bulk. The following protocol describes the standard synthesis from 3-acetylfuran, a robust method for generating 3-substituted pyrazole-5-carboxylic acids.

Synthesis Workflow

Reaction: Claisen Condensation


 Cyclization 

Hydrolysis
  • Claisen Condensation:

    • Reagents: 3-Acetylfuran (1.0 eq), Diethyl oxalate (1.2 eq), LiHMDS (1.1 eq) or NaOEt.

    • Solvent: Anhydrous THF or Ethanol.

    • Conditions: -78°C to RT (THF) or Reflux (EtOH).

    • Mechanism: Enolate formation at the acetyl methyl group attacks the oxalate ester, forming a 2,4-diketoester intermediate.

    • Safety Note: LiHMDS is pyrophoric; handle under Argon.

  • Cyclization:

    • Reagents: Hydrazine hydrate (1.2 eq), Acetic acid (catalytic).

    • Conditions: RT to 60°C.

    • Mechanism: Hydrazine attacks the diketone (double condensation) to close the pyrazole ring.

    • Observation: Formation of the ethyl ester precipitate or oil.

  • Hydrolysis:

    • Reagents: LiOH (2.0 eq), THF/H₂O (1:1).

    • Conditions: RT, 4 hours.

    • Workup: Acidify with 1M HCl to pH 3. The product precipitates.[1]

    • Purification: Recrystallization from Ethanol/Water.

Synthesis Pathway Diagram (DOT)

SynthesisPath Start 3-Acetylfuran Step1 Claisen Condensation (Diethyl Oxalate, Base) Start->Step1 Inter Diketoester Intermediate Step1->Inter Step2 Cyclization (Hydrazine Hydrate) Inter->Step2 Ester Ethyl 3-(3-furyl)pyrazole-5-carboxylate Step2->Ester Step3 Hydrolysis (LiOH, then HCl) Ester->Step3 Product 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid Step3->Product

Figure 2: Synthetic route from 3-acetylfuran to the target carboxylic acid.[2]

Emergency Response & Toxicology

Due to the H301 (Toxic if swallowed) classification, immediate action is critical in case of exposure.

Exposure RouteImmediate ActionMedical Note
Ingestion Rinse mouth immediately. Do NOT induce vomiting. Call Poison Control.Administer activated charcoal if advised. Monitor for CNS depression.
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.Furan derivatives can be absorbed transdermally.
Inhalation Move to fresh air. Administer oxygen if breathing is difficult.Respiratory irritation is likely; monitor for delayed edema.
Eye Contact Rinse cautiously with water for 15 min. Remove contact lenses.Consult an ophthalmologist immediately.

Fire Fighting:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Warning: Combustion produces toxic nitrogen oxides (NOx) and carbon oxides. Wear SCBA.[3]

References

  • Sigma-Aldrich. Safety Data Sheet: 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid. Product No. CDS023646.

  • PubChem. Compound Summary: 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid (SID 329796957). National Library of Medicine.

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Acute Toxicity.

  • Shipman, M. Oxidations of Furan Rings in Organic Synthesis. (Relevant for furan stability context).

  • Khanal, B., et al. Synthesis of 3-(fluorosulfonyl)-1H-pyrazole-5-carboxylic acid via catalyst-free diazo–Br–ESF 1,3-dipolar cycloaddition. (Methodology reference for pyrazole carboxylic acid synthesis).

Sources

Foundational

An In-depth Technical Guide to 3-(3-furyl)-1H-pyrazole-5-carboxylic acid: A Versatile Heterocyclic Building Block

Executive Summary: 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, combining th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, combining the aromatic furan ring with the versatile pyrazole-carboxylic acid moiety, offers a valuable scaffold for creating diverse molecular architectures. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in various biological interactions.[1][2] The carboxylic acid group serves as a synthetic handle, enabling straightforward derivatization into amides, esters, and other functional groups. This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, complete with detailed experimental protocols for its use as a core building block.

Introduction: The Strategic Value of the Furyl-Pyrazole Scaffold

The fusion of furan and pyrazole rings into a single molecular entity creates a scaffold with compelling electronic and structural features. Pyrazole and its derivatives are renowned for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][3] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, while the planar ring system allows for effective π-stacking interactions with biological targets.

The inclusion of a furan ring, a five-membered aromatic heterocycle containing oxygen, introduces additional complexity and potential for interaction. The 3-furyl substitution pattern, specifically, positions the oxygen heteroatom in a way that can influence the molecule's overall polarity, solubility, and metabolic profile. Furthermore, the conjugated π-system extending across both rings has led to investigations into the optoelectronic properties of such compounds.[4][5] The carboxylic acid at the 5-position of the pyrazole ring is the key to unlocking this scaffold's potential, providing a reliable point for chemical modification and library development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.

Chemical Properties and Identifiers
PropertyValueSource
Molecular Formula C₈H₆N₂O₃Sigma-Aldrich[6]
Molecular Weight 178.14 g/mol Sigma-Aldrich[6]
IUPAC Name 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid-
SMILES OC(=O)C1=CC(=NN1)C2=COC=C2Sigma-Aldrich[6]
InChI Key QGSGAUUMYVXRLX-UHFFFAOYSA-NSigma-Aldrich[6]
CAS Number 1159977-38-9-
Form SolidSigma-Aldrich[6]
Safety Information

As a reactive chemical intermediate, proper handling is essential.

Hazard ClassCodeDescription
Acute Toxicity, Oral H301Toxic if swallowed
GHS Pictogram GHS06Skull and crossbones
Signal Word Danger-
Precautionary Statements P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Note: This information is based on data provided by suppliers and may not be exhaustive.[6] Researchers must consult the full Safety Data Sheet (SDS) before handling.

Spectroscopic Data (Predicted and Analog-Based)

Experimental spectroscopic data for this specific isomer is not widely published. The following represents typical expected values based on theoretical studies of close analogs like the 2-furyl isomer and spectral data of the parent pyrazole-carboxylic acid.[4][5][7]

  • ¹H NMR: Protons on the furan ring are expected between δ 6.5-8.0 ppm. The pyrazole C4-H proton should appear as a singlet around δ 7.0-7.5 ppm. The pyrazole N-H and carboxylic acid O-H protons will be broad signals, with chemical shifts highly dependent on solvent and concentration.

  • ¹³C NMR: Carbonyl carbon (C=O) is expected around δ 160-165 ppm. Aromatic carbons of both rings will appear in the δ 105-150 ppm range.

  • FT-IR (cm⁻¹): A broad peak from 2500-3300 cm⁻¹ for the O-H of the carboxylic acid. A sharp C=O stretch around 1700-1725 cm⁻¹. C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Synthesis of the Core Heterocycle

The most common and flexible strategy for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis and related condensations.[3] This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, a logical precursor is a 1-(3-furyl)-1,3-dicarbonyl derivative. The following protocol outlines a representative synthesis followed by ester hydrolysis.

Synthetic Workflow Overview

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Ester Hydrolysis A 3-Acetylfuran D Ethyl 2,4-dioxo-4-(furan-3-yl)butanoate A->D B Diethyl oxalate B->D C Sodium ethoxide (Base) C->D F Ethyl 3-(3-furyl)-1H-pyrazole-5-carboxylate D->F E Hydrazine hydrate E->F H 3-(3-furyl)-1H-pyrazole-5-carboxylic acid F->H G NaOH or LiOH G->H

Caption: Synthetic pathway for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis and Hydrolysis

This protocol details the hydrolysis of a pyrazole ester to the target carboxylic acid, a crucial final step in many synthetic routes.[3]

Objective: To synthesize 3-(3-furyl)-1H-pyrazole-5-carboxylic acid from its corresponding ethyl ester.

Materials:

  • Ethyl 3-(3-furyl)-1H-pyrazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per gram of ester).

  • Hydrolysis: Add the base (NaOH or LiOH, 2.5 eq) to the solution. Stir the mixture at room temperature.

    • Scientist's Insight: Using a co-solvent system like THF/water is critical. The THF ensures the organic ester is soluble, while the water is necessary for the hydroxide ions to effectively perform the saponification reaction.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 4-12 hours).

  • Workup - Solvent Removal: Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.

    • Causality: Acidification is crucial to protonate the carboxylate salt formed during hydrolysis, rendering it neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

  • Isolation: Stir the cold suspension for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., LiCl or NaCl).

  • Drying: Dry the product under high vacuum to yield the pure 3-(3-furyl)-1H-pyrazole-5-carboxylic acid. The product is often of sufficient purity for subsequent steps without further purification.

Reactivity and Derivatization Strategies

The true power of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid lies in its utility as a versatile building block. The carboxylic acid moiety is the primary site for derivatization, most commonly through conversion to amides and esters.

Derivatization Workflow

G A 3-(3-furyl)-1H-pyrazole- 5-carboxylic acid C Pyrazole-5-carbonyl chloride (Active Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C F Pyrazole-5-carboxamide C->F Amide Coupling G Pyrazole-5-carboxylate Ester C->G Esterification D Primary/Secondary Amine (R₂NH) D->F E Alcohol (R'OH) / Pyridine E->G

Caption: Key derivatization pathways from the carboxylic acid.

Protocol: Amide Bond Formation via Acid Chloride

This is a robust, two-step procedure for creating diverse amide libraries. The conversion of the carboxylic acid to a more reactive acid chloride is a classic and effective strategy.[8][9]

Objective: To synthesize a 3-(3-furyl)-1H-pyrazole-5-carboxamide derivative.

Step A: Formation of the Acid Chloride

  • Setup: In a fume hood, suspend the pyrazole carboxylic acid (1.0 eq) in a suitable solvent like toluene or dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Activation: Add thionyl chloride (SOCl₂) or oxalyl chloride (2.0 eq) dropwise at 0 °C.

    • Self-Validating System: The reaction produces gaseous byproducts (SO₂ and HCl, or CO, CO₂ and HCl). Their evolution provides a visual cue that the reaction is proceeding. The reaction is complete when gas evolution ceases.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Isolation: Cool the mixture and remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without purification.

Step B: Amide Coupling

  • Setup: Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.5 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the amine solution to 0 °C. Add a solution of the crude acid chloride (1.0 eq) in the same solvent dropwise.

    • Expertise: Adding the acid chloride to the amine solution (inverse addition) helps to prevent dimerization or side reactions of the highly reactive acid chloride. The excess base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the acid chloride.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final amide.

Applications in Research and Development

The 3-(3-furyl)-1H-pyrazole-5-carboxylic acid scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.

  • Enzyme Inhibition: The pyrazole core is a key feature in many kinase inhibitors used in oncology. The ability to generate large amide libraries from the carboxylic acid handle allows for systematic exploration of the binding pockets of enzymes like tyrosine kinases and cyclin-dependent kinases.[1]

  • Receptor Antagonism: Derivatives of pyrazole carboxylic acids have been synthesized and shown to act as potent antagonists for receptors such as the endothelin-1 receptor, which is implicated in vasoconstriction and cardiovascular disease.[10]

  • Antibacterial Agents: The pyrazole nucleus is being explored for the development of novel antibacterial agents, with some derivatives showing activity against drug-resistant strains like MRSA.[2][10]

  • Anticoagulants: The core structure shares features with key intermediates used in the synthesis of modern anticoagulant drugs like Apixaban, which are factor Xa inhibitors.[11]

Conclusion

3-(3-furyl)-1H-pyrazole-5-carboxylic acid represents a high-value, versatile building block for chemical synthesis. Its straightforward preparation and the reliable reactivity of its carboxylic acid group make it an ideal starting point for the creation of diverse chemical libraries. The proven biological relevance of the pyrazole core ensures that derivatives of this compound will continue to be promising candidates in the pursuit of new therapeutics and advanced functional materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. [Link][7]

  • Khanal, B., et al. (2022). Synthesis of 3‐(fluorosulfonyl)‐1H‐pyrazole‐5‐carboxylic acid 3 via catalyst‐free diazo–Br‐ESF 1,3‐dipolar cycloaddition and selective ester hydrolysis. ResearchGate. [Link][12]

  • Li, Y., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(6), 1842-1845. [Link][10]

  • Kebiroglu, M. H. (2025). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. [Link][13]

  • Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8673. [Link][1]

  • Önal, Z., & Saripinar, E. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 19(6), 4339. [Link][8]

  • ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). [Link][14]

  • Kebiroglu, M. H. (2025). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. ResearchGate. [Link][5]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. [15]

  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(1), 131-134. [Link][16]

  • Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Communist-Uluslararası Kimya Dergisi, 1(1), 29-37. [Link][9]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link][17]

  • Roy, S., & Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1864. [Link][2]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link][18]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Link][19]

  • Reddy, T. S., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Organic & Inorganic Chemistry, 2(2). [Link][11]

Sources

Exploratory

Crystal Structure Analysis of 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

The following technical guide is structured for researchers and drug discovery scientists. It treats the crystal structure analysis of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid not merely as a data point, but as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug discovery scientists. It treats the crystal structure analysis of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid not merely as a data point, but as a critical workflow in structure-based drug design (SBDD).

Executive Summary & Strategic Importance

In the realm of fragment-based drug discovery (FBDD), 3-(3-furyl)-1H-pyrazole-5-carboxylic acid represents a privileged scaffold.[1] The pyrazole-carboxylic acid moiety serves as a robust hydrogen-bonding warhead, capable of mimicking the phosphate-binding loops of kinases or the acidic residues in protein-protein interaction (PPI) interfaces.[1]

Understanding the solid-state arrangement of this molecule is not academic; it is predictive.[1] The conformational lock between the furan and pyrazole rings, defined by the torsion angle


, dictates the molecule's entropy penalty upon binding. Furthermore, the supramolecular synthons observed in the crystal lattice—specifically the competition between carboxylic acid homodimers and pyrazole-acid heterodimers—directly inform solubility profiles and formulation stability.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD).[1] The following protocol ensures chemical purity prior to crystal growth, minimizing disorder in the final refinement.

Synthetic Route (The Claisen-Hydrazine Pathway)

To ensure the correct regioisomer (3-furyl vs. 2-furyl), we utilize 3-acetylfuran as the starting material.[1]

  • Claisen Condensation: React 3-acetylfuran with diethyl oxalate in the presence of sodium ethoxide (NaOEt) in ethanol. This yields the

    
    -diketo ester intermediate.[1]
    
  • Cyclization: Treat the intermediate with hydrazine hydrate (

    
    ) in acetic acid. The hydrazine attacks the carbonyls to close the pyrazole ring.
    
  • Hydrolysis: Saponify the resulting ester with LiOH/THF, followed by acidification to pH 3.0 to precipitate the free acid.

Crystal Growth Optimization

Standard recrystallization often yields microcrystalline powders unsuitable for single-crystal XRD.[1] We employ a Slow Evaporation technique with a polarity gradient.

  • Solvent System: Methanol:Water (80:20 v/v). The presence of water encourages hydrogen bond networking.

  • Concentration: 15 mg/mL.

  • Vessel: Scintillation vial covered with Parafilm, perforated with 3 pinholes to control evaporation rate (

    
     mL/day).
    
  • Temperature: Constant

    
     (Peltier-controlled if possible) to avoid thermal shock defects.
    

Data Collection and Structural Determination[2][3]

Once a block-like crystal (


 mm) is isolated, the diffraction experiment follows this rigorous workflow.
Experimental Parameters[3][4][5]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the oxygen-rich lattice, though Cu is acceptable for small organic crystals.[1]
  • Temperature: Data must be collected at 100 K (using a Cryostream). Room temperature collections suffer from thermal motion (high B-factors) that obscures the precise position of the acidic proton, which is critical for defining the H-bond network.[1]

Refinement Strategy (SHELXL)

The refinement process is iterative. A common pitfall in pyrazoles is the tautomeric disorder of the N-H proton.

  • Space Group Determination: Expect monoclinic systems (e.g.,

    
    ) which are highly favorable for planar aromatic acids.
    
  • Direct Methods (SHELXT): Locate heavy atoms (C, N, O).

  • Difference Fourier Synthesis: Locate hydrogen atoms.

    • Critical Check: The carboxylic acid proton and the pyrazole N-H proton must be located in the difference map, not placed geometrically. Their positions define the tautomeric state (1H-pyrazole vs 2H-pyrazole).[1]

Structural Analysis & Supramolecular Synthons

This section details the core structural features you must extract from the solved structure.

Molecular Conformation (Planarity)

The 3-(3-furyl) substituent can rotate relative to the pyrazole core.[1]

  • Torsion Angle (

    
    ):  Measure the C(pyrazole)-C-C-C(furan) torsion.
    
  • Significance: A value near

    
     or 
    
    
    
    indicates extended
    
    
    -conjugation, stabilizing the molecule but increasing rigidity.[1] A twisted conformation (
    
    
    ) suggests steric clash or packing forces overcoming conjugation.
  • DFT Validation: Compare the experimental

    
     with gas-phase DFT calculations (B3LYP/6-31G*). Significant deviation implies strong lattice packing forces (packing coefficient 
    
    
    
    ).
Hydrogen Bonding Network

The crystal lattice is dominated by Supramolecular Synthons . You will likely observe one of two competing motifs:

  • Motif A (The Homodimer): The carboxylic acid groups form a centrosymmetric

    
     dimer. The pyrazole N-H forms a separate chain.
    
  • Motif B (The Catemer): The carboxylic acid donates a proton to the pyrazole nitrogen of a neighboring molecule, forming an infinite chain (

    
     or similar).
    

Implication: Motif B is often more soluble as it does not "bury" the hydrophilic groups in a tight dimer.

Visualization of the Structural Logic

The following diagram illustrates the hierarchical organization of the crystal structure analysis.

CrystalAnalysis Synthesis 1. Synthesis (Claisen Condensation) Crystallization 2. Crystal Growth (MeOH:H2O Slow Evap) Synthesis->Crystallization Purity >98% XRD 3. X-Ray Diffraction (Mo-Kα, 100 K) Crystallization->XRD Single Crystal Refinement 4. Structure Refinement (SHELXL, H-atom location) XRD->Refinement Bragg Reflections Conf Conformational Analysis (Furan-Pyrazole Torsion) Refinement->Conf HBond Supramolecular Analysis (Synthons: Dimer vs Catemer) Refinement->HBond DrugDesign Drug Design Implication (Scaffold Rigidity & Solubility) Conf->DrugDesign Entropy Penalty HBond->DrugDesign Solubility Prediction

Figure 1: Workflow relating the crystallographic experiment to medicinal chemistry outcomes.

Quantitative Data Summary

When publishing or reporting this structure, organize your crystallographic data into the following standard table format for clarity.

ParameterDescriptionTypical Value / Expectation
Crystal System Lattice symmetryMonoclinic or Triclinic
Space Group Symmetry operations

(most common for achiral organics)
Z Molecules per unit cell4 (for

)
R-factor (

)
Quality of fit

(5%) is the target for publication quality
C-O Bond Lengths Carboxyl geometryC=O[1] (~1.21 Å) vs C-OH (~1.30 Å). If equal (~1.25 Å), suspect disorder or zwitterion.
Intermolecular H-bonds Interaction strengthO-H...O (

Å) indicates strong bonding.[1]

References

  • Foces-Foces, C., et al. (1993). Pyrazoles and pyrazolides: flexible synthons in self-assembly. This foundational text establishes the hydrogen-bonding propensity of pyrazole derivatives.[1]

  • Vener, M. V., et al. (2017). Supramolecular Synthons in Pyrazole Carboxylic Acids. Detailed analysis of the competition between acid-acid and acid-pyrazole interactions.

  • Kebiroglu, M. H. (2023).[2] Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Provides the comparative computational baseline for the furan-pyrazole torsion angle and electronic properties.[1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. The authoritative protocol for the refinement steps described in Section 3.2.

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering. Defines the theoretical framework for analyzing the

    
     motifs. 
    

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Luminescent MOFs with 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid

This Application Note and Protocol guide is structured to provide a comprehensive technical roadmap for utilizing 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (referred to herein as H₂FPCA ) as a functional ligand in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive technical roadmap for utilizing 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (referred to herein as H₂FPCA ) as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs).

Executive Summary

The ligand 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (H₂FPCA) represents a high-value linker for constructing functional coordination polymers. Unlike simple pyrazole-carboxylates, the incorporation of the 3-furyl moiety introduces specific electronic properties—namely, electron-rich conjugation and potential for weak polar interactions—without significantly increasing steric bulk.

This guide details the protocol for synthesizing Zn(II)-based H₂FPCA MOFs , optimized for luminescent sensing applications . The furan-functionalized pore environment enhances sensitivity towards electron-deficient analytes (e.g., nitroaromatics) via photo-induced electron transfer (PET) mechanisms.

Ligand Chemistry & Coordination Logic

Structural Attributes[1][2][3][4]
  • Chelation Site: The N1-nitrogen of the pyrazole ring and the adjacent O-atom of the 5-carboxylate group form a stable 5-membered chelate ring with metal ions (N,O-mode).

  • Bridging Potential: The second carboxylate oxygen and the deprotonated N2-nitrogen allow for bridging between metal centers, facilitating 2D or 3D network formation.

  • Furan Functionality: Located at the 3-position, the furan ring remains uncoordinated but lines the MOF pores. Its electron-rich oxygen atom modifies the pore polarity, enhancing affinity for specific guests.

Coordination Modes

The versatility of H₂FPCA allows for multiple binding modes, controlled by pH and metal-to-ligand ratio:

CoordinationModes Ligand H₂FPCA Ligand ModeA Mode A: N,O-Chelation (0D/1D Species) Ligand->ModeA Low pH / 1:1 M:L ModeB Mode B: μ₂-Bridging (N,O + O') (2D Sheets) Ligand->ModeB Moderate pH ModeC Mode C: μ₃-Bridging (N,N' + COO) (3D Frameworks) Ligand->ModeC High pH / Deprotonation

Figure 1: Coordination modes of H₂FPCA accessible through synthetic tuning.

Experimental Protocol: Solvothermal Synthesis of [Zn(FPCA)]ₙ

Objective: Synthesis of a crystalline, porous Zn-FPCA framework suitable for fluorescence sensing. Target Phase: [Zn(FPCA)(H₂O)]·xSolvent

Materials & Reagents
ReagentPuritySourceRole
3-(3-furyl)-1H-pyrazole-5-carboxylic acid ≥97%Organic Linker
Zn(NO₃)₂[1] · 6H₂O 98%General Lab SupplyMetal Source
N,N-Dimethylformamide (DMF) AnhydrousGeneral Lab SupplyPrimary Solvent
Ethanol (EtOH) AbsoluteGeneral Lab SupplyCo-solvent/Modulator
Step-by-Step Synthesis Workflow

Step 1: Precursor Dissolution

  • Weigh 17.8 mg (0.1 mmol) of H₂FPCA ligand into a 20 mL scintillation vial.

  • Add 1.5 mL of DMF and sonicate until fully dissolved.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 1.0 mL of Ethanol .

Step 2: Solvothermal Reaction

  • Add the metal solution dropwise to the ligand solution under stirring.

  • Transfer the clear mixture into a 15 mL Teflon-lined stainless steel autoclave .

  • Seal tightly and place in a programmable oven.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours .

    • Cool to room temperature (RT) over 12 hours (0.1°C/min).

Step 3: Isolation & Washing

  • Collect the resulting colorless block crystals via filtration.

  • Wash with fresh DMF (3 x 5 mL) to remove unreacted ligand.

  • Perform solvent exchange: Soak crystals in Methanol (MeOH) for 3 days, refreshing the solvent every 24 hours. Note: This replaces high-boiling DMF with volatile MeOH for activation.

Step 4: Activation

  • Dry the MeOH-exchanged crystals under vacuum at 80°C for 6 hours .

  • Store in a desiccator.

SynthesisWorkflow Start Reagent Prep (Ligand in DMF + Metal in EtOH) Mix Mixing & Homogenization (Clear Solution) Start->Mix Heat Solvothermal Synthesis 100°C, 48h Mix->Heat Wash Washing & Solvent Exchange (DMF -> MeOH) Heat->Wash Activate Thermal Activation 80°C, Vacuum Wash->Activate

Figure 2: Optimized solvothermal synthesis workflow for Zn-FPCA MOFs.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated against the following criteria:

TechniqueExpected OutcomeTroubleshooting
PXRD (Powder X-Ray Diffraction) Sharp, high-intensity peaks at low 2θ (<10°), indicating crystallinity and large d-spacing.Broad peaks? Increase cooling time. Amorphous? Increase reaction temp to 120°C.
FT-IR Spectroscopy Shift in C=O stretch (approx. 1650 cm⁻¹) vs. free ligand (1700 cm⁻¹) confirms coordination.Presence of 1700 cm⁻¹ peak indicates unreacted ligand (wash more).
TGA (Thermogravimetric Analysis) Weight loss <100°C (solvent) followed by plateau up to ~300°C (framework stability).Rapid mass loss >150°C suggests poor framework formation.

Application: Luminescent Sensing of Nitroaromatics

The Zn-FPCA framework is particularly suited for detecting electron-deficient explosives (e.g., nitrobenzene, TNT) due to the electron-donating nature of the furan ring.

Mechanism: Photo-induced Electron Transfer (PET)

The conduction band of the MOF (populated by the excited state of the electron-rich H₂FPCA ligand) lies at a higher energy level than the LUMO of nitroaromatic analytes. Upon excitation, electrons transfer from the MOF to the analyte, quenching the fluorescence.

SensingMechanism Excitation UV Excitation (365 nm) MOF_Excited MOF Excited State (e- rich Furan) Excitation->MOF_Excited Analyte Analyte (TNT) (e- deficient) MOF_Excited->Analyte e- Transfer (PET) Quenching Fluorescence Quenching Analyte->Quenching Non-radiative Decay

Figure 3: Fluorescence quenching mechanism via PET.

Sensing Protocol
  • Suspension Prep: Disperse 2 mg of activated Zn-FPCA powder in 3 mL of Ethanol. Sonicate for 20 mins to form a stable suspension.

  • Baseline Measurement: Record the fluorescence emission spectrum (Excitation: ~340-360 nm).

  • Titration: Add aliquots (10-100 µL) of analyte solution (e.g., 1 mM Nitrobenzene in EtOH).

  • Detection: Monitor the decrease in emission intensity at the maximum wavelength (λmax).

  • Analysis: Plot (I₀/I) vs. Concentration to determine the Stern-Volmer quenching constant (

    
    ).
    

References

  • Ligand Source: Sigma-Aldrich. 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid Product Page. Link

  • General Pyrazole-Carboxylate MOF Chemistry: He, Y., et al. "Porous Metal–Organic Frameworks Based on Pyrazole-Carboxylate Ligands." Chemical Reviews, 2014.
  • Furan-Functionalized Ligands: Kebiroglu, M. H. "Optimized structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule." ResearchGate, 2025. Link (Provides electronic property data for the structural isomer).

  • Sensing Protocols: Zhao, R., et al. "Metal-Organic Frameworks for Batteries and Sensing." ResearchGate, 2018. Link (General protocols for MOF-based sensing).

Sources

Application

Advanced Derivatization Strategies for Pyrazole-5-Carboxylic Acids

Executive Summary: The "Privileged Scaffold" Challenge The pyrazole-5-carboxylic acid moiety is a cornerstone in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Sildenafil (Viagra) , Ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

The pyrazole-5-carboxylic acid moiety is a cornerstone in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Sildenafil (Viagra) , Rimonabant , and various COX-2 inhibitors. Its value lies in its rigidity and the ability to project pharmacophores into specific binding pockets.

However, this scaffold presents a unique "Janus-faced" challenge:

  • Tautomeric Ambiguity: The N-H proton can shuttle between N1 and N2, complicating regioselective functionalization.

  • Reactivity Profiles: The C5-carboxylic acid is often electronically deactivated by the adjacent nitrogen-rich ring, requiring specialized activation protocols beyond standard peptide coupling.

This guide provides field-validated protocols to overcome these barriers, focusing on high-yield amidation, regioselective N-alkylation, and bioisosteric transformations.

Strategic Decision Matrix: Amide Coupling

The most common derivatization is the conversion of the C5-acid to an amide. Do not default to EDC/HOBt. The choice of reagent depends heavily on the steric environment of the amine partner and the electronic nature of the pyrazole substituents.

Workflow Visualization: Coupling Reagent Selection

AmideCoupling Start Target: Pyrazole-5-Carboxamide CheckAmine Analyze Amine Partner Start->CheckAmine Nucleophilic Primary/Secondary Non-hindered CheckAmine->Nucleophilic Hindered Sterically Hindered (e.g., t-Butyl amine, Anilines) CheckAmine->Hindered WeakNu Weak Nucleophile (e.g., Sulfonamides, Heterocycles) CheckAmine->WeakNu MethodA Method A: HATU/DIPEA (Standard) Nucleophilic->MethodA MethodB Method B: Acid Chloride (Oxalyl Chloride/DMF) Hindered->MethodB MethodC Method C: T3P (Propylphosphonic Anhydride) (Low Epimerization/High Yield) WeakNu->MethodC

Figure 1: Decision tree for selecting the optimal amidation strategy based on amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amidation via Acid Chloride

Context: When coupling with electron-deficient anilines or sterically bulky amines, standard uronium reagents (HATU) often stall. The acid chloride route is robust but requires strict moisture control.

Materials:

  • Pyrazole-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or DIPEA (3.0 eq)

Step-by-Step Methodology:

  • Activation: Suspend the pyrazole-5-carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Catalysis: Add catalytic DMF. Critical Step: DMF forms the Vilsmeier-Haack active intermediate, essential for reaction initiation.

  • Chlorination: Cool to 0°C. Add oxalyl chloride dropwise. Gas evolution (CO, CO₂, HCl) will be vigorous.

  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours until the solution becomes clear.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude residue in DCM.

  • Coupling: Add the amine (1.1 eq) and TEA (3.0 eq) at 0°C. Stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

Why this works: The pyrazole ring is electron-withdrawing, making the carbonyl carbon highly electrophilic once converted to the acid chloride, overcoming the poor nucleophilicity of the amine partner.

Protocol B: Regioselective N-Alkylation (The "HFIP Effect")

Context: Alkylating the pyrazole nitrogen (N1) often results in a mixture of N1- and N2-substituted products. Recent literature suggests that fluorinated solvents can drastically improve regioselectivity by hydrogen-bonding to the specific nitrogen lone pairs.

Mechanism: In standard polar aprotic solvents (DMF), the reaction is governed by steric hindrance and electronics, often yielding 60:40 mixtures. In 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , the solvent acts as a hydrogen bond donor, shielding the more basic nitrogen and directing alkylation to the less shielded site.

Table 1: Solvent Effects on Regioselectivity

SolventDielectric ConstantN1:N2 Ratio (Typical)Yield
DMF36.7~60:40High
Acetone20.7~70:30Moderate
HFIP 16.7 >95:5 High
Toluene2.38~50:50Low

Protocol:

  • Dissolve pyrazole-5-carboxylate ester (1.0 eq) in HFIP (0.5 M).

  • Add alkyl halide (1.2 eq).

  • Note: No base is initially added if using highly reactive alkylating agents, or a weak base like Cs₂CO₃ is used.

  • Stir at RT for 12 hours.

  • Purification: HFIP is expensive; recover via distillation. The residue is purified via column chromatography (Hexane/EtOAc).

Protocol C: Curtius Rearrangement (Carboxylic Acid Amine)

Context: Converting the C5-carboxylic acid to a C5-amine allows for the synthesis of urea derivatives or inverse-amides. The DPPA (Diphenylphosphoryl azide) method is preferred for its safety over handling isolated azides.

Workflow Visualization: Curtius Mechanism

Curtius Acid R-COOH AcylAzide Acyl Azide [R-CON3] Acid->AcylAzide + DPPA + TEA Isocyanate Isocyanate [R-N=C=O] AcylAzide->Isocyanate Heat (80°C) - N2 Urea Urea (R-NH-CO-NHR') Isocyanate->Urea + R'-NH2 Carbamate Boc-Amine (R-NH-Boc) Isocyanate->Carbamate + t-BuOH

Figure 2: One-pot Curtius rearrangement pathway using DPPA.

Step-by-Step Methodology:

  • Mix: Combine pyrazole-5-carboxylic acid (1.0 eq), TEA (1.5 eq), and anhydrous t-Butanol (excess, as solvent) in a round-bottom flask.

  • Azidation: Add DPPA (1.1 eq) dropwise at RT.

  • Rearrangement: Reflux the mixture (approx. 80-85°C) for 4 hours. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Trapping: The t-Butanol acts as the nucleophile, trapping the isocyanate to form the N-Boc protected amine.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid (to remove phosphate byproducts) and brine.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to reveal the free amine.

Protocol D: Bioisosteric Replacement (Acid 1,3,4-Oxadiazole)

Context: To improve metabolic stability or membrane permeability, the carboxylic acid can be replaced with a 1,3,4-oxadiazole ring, a classic bioisostere.

  • Esterification: Convert acid to methyl ester (MeOH/H₂SO₄).

  • Hydrazide Formation: Reflux ester with Hydrazine Hydrate (excess) in Ethanol for 4 hours. Precipitate the hydrazide.

  • Cyclization:

    • Method: Suspend hydrazide in triethyl orthoformate (as solvent and reagent).

    • Catalyst: Add catalytic p-TsOH.

    • Reflux:[1] Heat to 100°C for 6 hours.

  • Result: The 5-substituted-1,3,4-oxadiazole pyrazole derivative.[2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Formation of unreactive N-acyl urea (if using EDC).Switch to HATU or T3P . Ensure base (DIPEA) is fresh.
Regioisomer Mixture (N-Alkylation) Solvent polarity favoring N2 attack.Switch solvent to HFIP or TFE (Trifluoroethanol). Lower reaction temperature.
Curtius "Explosion" Risk Accumulation of acyl azide.Ensure slow addition of DPPA. Do not isolate the acyl azide; proceed immediately to thermal rearrangement.
Poor Solubility Pyrazole-5-carboxylic acids are often zwitterionic.Use DMSO or DMF for initial solubilization. Convert to ester for purification, then hydrolyze.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (2025).[3][4][5][6] Retrieved from

  • Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry (2022).[5] Retrieved from

  • Tseng, S. L., et al. Bioisosteric replacement of the pyrazole 5-aryl moiety of SR141716A: A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists.[2][3][7] Journal of Medicinal Chemistry (2008).[3][7] Retrieved from

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry (2008). Retrieved from

  • Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Applications. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid via recrystallization. We will explore solve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid via recrystallization. We will explore solvent selection strategies, detailed experimental protocols, and troubleshooting solutions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid?

A1: An ideal solvent for recrystallization must satisfy several key criteria.[1][2][3] First, the compound of interest should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[3] Second, the impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1][2] Finally, the solvent must be chemically inert, not reacting with the compound, and should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1][4]

Q2: Based on its molecular structure, what types of solvents are the best starting points for this compound?

A2: The molecular structure of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid provides significant clues for solvent selection. The molecule possesses several polar functional groups capable of hydrogen bonding: a carboxylic acid (-COOH), a pyrazole ring (with N-H), and a furan ring (with an ether oxygen).[5] The general principle of "like dissolves like" suggests that polar solvents will be most effective.[2][6]

  • Polar Protic Solvents: These are excellent starting points. Solvents like water, ethanol, methanol, and isopropanol can engage in hydrogen bonding with the carboxylic acid and pyrazole N-H, facilitating dissolution at higher temperatures.[4] Carboxylic acids, in particular, often show good recrystallization behavior in water.[4][7]

  • Polar Aprotic Solvents: Solvents like acetone or ethyl acetate might also be suitable. They can accept hydrogen bonds but cannot donate them. Their effectiveness will depend on the overall polarity balance of the molecule.

Given the presence of multiple hydrogen-bonding sites, a polar protic solvent or a mixed-solvent system involving a polar protic solvent is highly likely to be successful.

Q3: Is a single-solvent or a mixed-solvent system more likely to be effective?

A3: It is often difficult to find a single solvent that meets all the ideal criteria perfectly.[8] If initial screening with single solvents like water or ethanol shows that the compound is either too soluble when cold or not soluble enough when hot, a mixed-solvent system is the logical next step.[2] A mixed-solvent recrystallization, often using a "solvent/antisolvent" approach, provides a finely tunable system to achieve the desired solubility profile.[9][10] For this compound, common and effective pairs would likely be ethanol/water, methanol/water, or acetone/water, where the compound is soluble in the organic solvent and insoluble in water.[2][10]

Solvent Selection and Screening Protocol

A systematic approach to screening solvents is crucial for developing a robust recrystallization protocol. The goal is to identify a solvent or solvent pair that provides a high recovery of pure crystals.

Table 1: Potential Solvents for Screening
SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Considerations
Water Polar Protic10078.4Excellent for polar, H-bonding compounds like carboxylic acids.[3][4][7] High boiling point can sometimes lead to "oiling out".[4]
Ethanol Polar Protic7824.5Good general-purpose solvent for moderately polar compounds.[3][4] Often used in combination with water.[2]
Methanol Polar Protic6532.7Similar to ethanol but with a lower boiling point. Good dissolving power for polar compounds.
Isopropanol Polar Protic8219.9A slightly less polar alcohol, can sometimes provide a better solubility differential than ethanol or methanol.
Acetone Polar Aprotic5620.6Good solvent for many organics, but its low boiling point can make it tricky to maintain a saturated solution.[3][4]
Ethyl Acetate Polar Aprotic776.0A moderately polar solvent. Often paired with a nonpolar anti-solvent like hexanes.[2]
Toluene Nonpolar1112.4Unlikely to be a good primary solvent due to the compound's polarity, but could potentially be used as an anti-solvent in a specific pair. High boiling point is a drawback.[4]
Diagram: Decision Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Place ~20-30 mg of crude compound in a test tube add_solvent Add potential solvent dropwise at room temp (~0.5 mL) start->add_solvent check_rt_sol Is it soluble at room temp? add_solvent->check_rt_sol heat_sol Heat mixture to boiling check_rt_sol->heat_sol No reject_too_sol Reject Solvent: Too soluble check_rt_sol->reject_too_sol Yes check_hot_sol Does it dissolve? heat_sol->check_hot_sol cool_sol Cool slowly to room temp, then in an ice bath check_hot_sol->cool_sol Yes add_more_solvent Add more solvent (up to ~3 mL) and reheat check_hot_sol->add_more_solvent No check_crystals Do abundant crystals form? cool_sol->check_crystals good_single Good Candidate for Single-Solvent Recrystallization check_crystals->good_single Yes consider_mixed Consider for Mixed-Solvent System (as the 'good' solvent) check_crystals->consider_mixed No/Poor Yield reject_too_sol->consider_mixed Can be used as the 'good' solvent in a mixed pair add_more_solvent->check_hot_sol reject_insol Reject Solvent: Insoluble add_more_solvent->reject_insol If still insoluble after 3 mL

Sources

Optimization

Troubleshooting cyclization failures in furyl-pyrazole synthesis

Technical Support Center: Furyl-Pyrazole Synthesis Ticket System: Open Subject: Troubleshooting Cyclization Failures in 1,3-Dicarbonyl Condensations Assigned Specialist: Senior Application Scientist, Heterocyclic Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furyl-Pyrazole Synthesis Ticket System: Open Subject: Troubleshooting Cyclization Failures in 1,3-Dicarbonyl Condensations Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Overview: The Furyl-Pyrazole Challenge

Synthesizing furyl-pyrazoles—common pharmacophores in kinase inhibitors (e.g., c-Met, TGF-β)—presents a unique "double-edged" challenge. You are combining the Knorr Pyrazole Synthesis (robust, classic) with a Furan moiety (acid-sensitive, prone to ring-opening).

Most failures in this domain are not "bad chemistry" but mechanistic mismatches . The standard protocol (refluxing HCl/EtOH) often destroys the furan ring, while overly mild conditions leave you with an acyclic hydrazone intermediate.

This guide addresses the three most common failure modes reported by medicinal chemists:

  • Incomplete Cyclization (Stalled Hydrazone).

  • Substrate Decomposition (Furan Ring Opening).

  • Regioselectivity Collapse (Isomer Mixtures).

Issue #1: The Reaction Stalls at the Hydrazone

Symptom: LCMS shows the correct mass +18 (water retained), or NMR shows a distinct imine proton but no aromatic pyrazole signal.

Technical Analysis

The Knorr reaction proceeds in two steps:[1]

  • Nucleophilic Attack: Hydrazine attacks the carbonyl to form a hydrazone. (Fast, Kinetic).

  • Cyclization/Dehydration: The hydrazone nitrogen attacks the second carbonyl, followed by water elimination. (Slow, Thermodynamic).

Root Cause: If the second carbonyl is electron-rich (e.g., adjacent to a furan ring which is electron-donating) or sterically hindered, the second step becomes the rate-limiting bottleneck. The reaction stops at the intermediate.

Troubleshooting Protocol
  • Step 1: Solvent Switch. Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Acetic Acid . The higher temperature overcomes the activation energy barrier for the second attack.

  • Step 2: The "Dean-Stark" Fix. Water is a byproduct. If the reaction is reversible, water accumulation inhibits cyclization. Use a Dean-Stark trap (toluene reflux) or add molecular sieves to drive the equilibrium.

  • Step 3: Lewis Acid Catalysis. If you cannot use strong Brønsted acids (see Issue #2), use Yb(OTf)₃ (5-10 mol%) . This activates the carbonyl oxygen without generating a harsh acidic environment.

Visualizing the Stall:

G Start 1,3-Diketone + Hydrazine Step1 Step 1: Nucleophilic Attack (Fast) Start->Step1 Inter Hydrazone Intermediate (STALLED HERE) Step1->Inter Step2 Step 2: Cyclization (-H2O) Inter->Step2  Requires Heat/Acid   End Furyl-Pyrazole Step2->End

Caption: The Knorr synthesis pathway showing the thermodynamic bottleneck at the hydrazone stage.

Issue #2: The "Black Tar" (Furan Decomposition)

Symptom: Reaction mixture turns black/dark brown. NMR shows loss of furan peaks (specifically the characteristic doublets at ~6.5 and ~7.5 ppm) and appearance of complex aliphatic multiplets.

Technical Analysis

Furans are acid-sensitive enol ethers . In the presence of strong mineral acids (HCl, H₂SO₄) often used in standard pyrazole recipes, the furan ring undergoes acid-catalyzed ring opening (hydrolysis), leading to 1,4-dicarbonyl species that polymerize rapidly (Piancatelli-type rearrangement pathways).

Self-Validating Solution: The "Buffered" Approach

Never use concentrated HCl with furyl substrates.

ParameterStandard Protocol (Avoid)Furyl-Optimized Protocol
Catalyst Conc. HCl / H₂SO₄Glacial Acetic Acid or Amberlyst-15
Solvent Ethanol / MethanolEthanol or TFE (Trifluoroethanol)
Temp Reflux (Aggressive)RT to 60°C (Controlled)
Risk Ring Opening (Tar)Preserved Furan Ring

Corrective Workflow:

  • Repeat the reaction using Glacial Acetic Acid as the solvent. It acts as both solvent and mild catalyst.

  • If the substrate is acid-labile even to AcOH, use Cerium(III) Chloride (CeCl₃·7H₂O) in ethanol. This promotes cyclization under essentially neutral conditions.

Issue #3: Regioselectivity Mixtures

Symptom: You obtain a mixture of 3-furyl and 5-furyl isomers (e.g., 60:40 ratio) that are difficult to separate by column chromatography.

Technical Analysis

When using a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ (more nucleophilic) attacks the most electrophilic carbonyl.

  • Electronic Conflict: The furan ring is electron-donating, making the adjacent carbonyl less electrophilic.

  • Steric Conflict: If the other substituent is bulky (e.g., t-Butyl), sterics may override electronics.

Advanced Solution: Fluorinated Solvents

Recent literature establishes that fluorinated alcohols (TFE, HFIP) can flip or amplify regioselectivity via hydrogen-bond activation of the specific carbonyls.

  • Protocol: Run the reaction in HFIP (Hexafluoroisopropanol) or TFE (2,2,2-Trifluoroethanol) at room temperature.

  • Mechanism: These solvents are strong Hydrogen-Bond Donors (HBD). They selectively activate the acyl carbonyl over the aroyl (furan) carbonyl, often driving the reaction to a single regioisomer (typically >95:5).

Regioselectivity Decision Tree:

Regio Start Regioselectivity Issue? Check Check Solvent Start->Check Standard Ethanol/MeOH (Low Selectivity) Check->Standard Current State Solution Switch to HFIP or TFE (High Selectivity) Check->Solution Optimization Mech Mechanism: Selective H-Bond Activation of Carbonyl Solution->Mech

Caption: Solvent-controlled regioselectivity strategy using fluorinated alcohols.

FAQ: Rapid-Fire Troubleshooting

Q: My product mass is exactly 2x the expected mass minus hydrazine. What happened? A: You formed an Azine . This happens when the hydrazine acts as a linker between two diketone molecules.

  • Fix: You are likely hydrazine-limited. Increase Hydrazine Hydrate to 2.5 - 3.0 equivalents . Add the diketone slowly to the hydrazine solution (inverse addition) to ensure hydrazine is always in excess.

Q: I can't separate the isomers on Silica. Any tips? A: Furyl-pyrazole isomers often have very similar polarities.

  • Fix: Try C18 Reverse Phase chromatography. The slight difference in planarity between the 3-furyl and 5-furyl isomers often results in better separation on C18 than Silica. Alternatively, recrystallize from Ethanol/Water; the symmetrical isomer often crystallizes preferentially.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • General Knorr Synthesis Review: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
  • Furan Acid Sensitivity: Piancatelli, G., et al. "The Piancatelli Rearrangement: New Applications for an Old Reaction." Synthesis.
  • Lewis Acid Catalysis: Martins, M. A. P., et al. "Cerium(III) Chloride Heptahydrate-Catalyzed Synthesis of Pyrazoles.

Sources

Troubleshooting

Removing impurities from 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Technical Support Center: Purification of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid Technical Dashboard Before troubleshooting, verify the physicochemical constraints of your target molecule.[1] PropertyValue (Approx.)Im...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Technical Dashboard

Before troubleshooting, verify the physicochemical constraints of your target molecule.[1]

PropertyValue (Approx.)Implications for Purification
Molecular Weight 178.14 g/mol Small molecule; amenable to flash chromatography if needed.
pKa (COOH) ~3.2 – 3.8Soluble in mild base (NaHCO₃, Na₂CO₃). Precipitates at pH < 3.
pKa (Pyrazole NH) ~14.0Weakly acidic; requires strong base (NaOH/KOH) to deprotonate.
Solubility DMSO, MeOH, EtOHGood solubility in polar organics.
Water Solubility pH-DependentInsoluble at neutral/acidic pH; Soluble at pH > 7.5.
Stability Furan-Sensitive CRITICAL: The furan ring is electron-rich and acid-sensitive.[2][3] Prolonged exposure to strong mineral acids (pH < 1) or high heat causes ring-opening and "tar" formation.

Diagnostic Guide: Identify Your Impurity

Match your observation to the likely chemical culprit.[2][4][5]

ObservationLikely Impurity / IssueOrigin
Dark Brown/Black Oil or Solid Furan Oxidation / Polymer Furan ring opening due to harsh acidic workup or air oxidation during hot recrystallization.
Product Melts/Bubbles < 200°C Decarboxylated Species 3-(3-furyl)-1H-pyrazole. Formed by overheating the carboxylic acid.
Sticky Gum / Won't Filter Oligomers Incomplete cyclization of the diketo-ester intermediate.
Insoluble White Solid Inorganic Salts Trapped NaCl or Na₂SO₄ from rapid precipitation.

Core Purification Protocol: The "pH Swing"

This is the most effective method for removing non-acidic impurities (like the decarboxylated byproduct 3-(3-furyl)pyrazole) and unreacted starting materials.

Principle: The target molecule is amphoteric but dominated by the carboxylic acid functionality. We exploit its solubility in base to wash away neutral organic impurities, then carefully precipitate it.

Step-by-Step Methodology
  • Dissolution (Solubilization):

    • Suspend the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).

    • Why? This gently deprotonates the carboxylic acid (forming the carboxylate salt) without ring-opening the furan (which strong NaOH might risk if heated).

    • Target pH: ~9-10.[6][7]

    • Troubleshooting: If the solid doesn't dissolve, add a small amount of Methanol (up to 10% v/v) to aid wetting.

  • Washing (Extraction of Impurities):

    • Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard the organic (solvent) layer.[8]

    • Result: This removes the decarboxylated byproduct (neutral), unreacted acetylfuran, and neutral oligomers.

  • Charcoal Treatment (Color Removal):

    • If the aqueous solution is dark, add Activated Carbon (5-10 wt%) .

    • Stir for 30 minutes at room temperature. DO NOT HEAT significantly, as furan derivatives oxidize rapidly in hot aqueous base.

    • Filter through a Celite pad to remove the carbon.

  • Controlled Precipitation (Acidification):

    • Cool the clear aqueous filtrate to 0–5°C (Ice bath).

    • Slowly add 1N HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Stop Point: Adjust pH to 3.0 – 4.0 .

    • Warning: Do not overshoot to pH < 1. Strong acidic environments can hydrolyze the furan ring, turning the product black.

  • Isolation:

    • Filter the resulting white/off-white precipitate.

    • Wash the cake with cold water (removes inorganic salts).

    • Dry in a vacuum oven at 45°C . (Avoid >60°C to prevent decarboxylation).

Troubleshooting FAQs

Q1: My product is turning into a black tar during recrystallization. Why?

Answer: You are likely triggering furan ring opening .

  • Cause: Using strong acids (conc. HCl) or heating the compound in alcohols for too long in the presence of trace acid. The furan ring acts like a masked 1,4-dicarbonyl system; acid hydrolyzes it, leading to polymerization.

  • Fix: Switch to Acetonitrile/Water or Ethanol/Water for recrystallization. Ensure the solvent is neutral. If using acid to precipitate, use Acetic Acid instead of HCl.

Q2: I cannot separate the 3-(3-furyl) and 5-(3-furyl) isomers. What do I do?

Answer: For 1H-pyrazole-5-carboxylic acid, these are tautomers, not distinct isolable isomers.

  • In solution, the proton on the pyrazole nitrogen hops between N1 and N2.

  • Clarification: Unless you have an N-substituted pyrazole (e.g., N-methyl), 3-furyl-pyrazole-5-COOH and 5-furyl-pyrazole-3-COOH are the same chemical entity.

  • Action: Do not attempt to separate them via chromatography. If you see "two spots" on TLC, one might be the decarboxylated impurity (less polar, higher Rf).

Q3: The decarboxylated impurity (3-(3-furyl)pyrazole) persists even after the pH swing.

Answer: The impurity might be trapped in the crystal lattice of your acid.

  • Fix: Perform a Slurry Wash .

    • Suspend your solid in diethyl ether or MTBE (Methyl tert-butyl ether).

    • Stir for 2 hours at room temperature.

    • Filter.

    • Mechanism:[2][9][10] The carboxylic acid product is generally insoluble in non-polar ethers, while the decarboxylated species (lacking the polar COOH and capable of H-bonding) is slightly more soluble and will wash away.

Visual Workflows

Diagram 1: The "pH Swing" Purification Logic

This decision tree illustrates the separation of the target acid from neutral impurities.

PurificationLogic Start Crude Mixture (Target Acid + Neutral Impurities) Dissolve Step 1: Dissolve in 10% Na2CO3 (aq) Start->Dissolve Extract Step 2: Wash with EtOAc Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Decarboxylated Impurities & Tars) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Carboxylate Salt) PhaseSep->AqLayer Keep Charcoal Optional: Activated Carbon (Removes Color/Oxidants) AqLayer->Charcoal Acidify Step 3: Acidify to pH 3-4 (Use Acetic Acid or 1N HCl) Charcoal->Acidify Filter Filter & Wash with Cold Water Acidify->Filter Final Pure 3-(3-furyl)-1H-pyrazole-5-COOH Filter->Final

Caption: Logical flow for separating acidic target molecule from neutral byproducts using pH-controlled extraction.

Diagram 2: Thermal Instability & Decarboxylation Pathway

Understanding where the impurity comes from is key to preventing it.

Decarboxylation cluster_prevention Prevention Strategy Target Target Molecule (Carboxylic Acid) Heat Heat (>150°C) or Metal Catalyst Target->Heat Transition Transition State (Cyclic 6-membered) Heat->Transition Impurity Impurity: 3-(3-furyl)pyrazole (Decarboxylated) Transition->Impurity CO2 CO2 Gas Transition->CO2 Advice 1. Dry in Vac Oven < 50°C 2. Avoid boiling in high-bp solvents

Caption: Mechanism of thermal decarboxylation. This irreversible reaction is the primary source of yield loss during drying.

References

  • Synthesis of Pyrazole Carboxylic Acids

    • Title: 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310
    • Source: PubChem (N
    • URL:[Link]

  • Furan Ring Stability & Reactions

    • Title: Furan as a versatile synthon[5]

    • Source: American Chemical Society (ACS)
    • URL:[Link]

  • Decarboxylation Mechanisms in Heterocycles

    • Title: Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons[9]

    • Source: Royal Society of Chemistry (Inorganic Chemistry Frontiers)
    • URL:[Link]

  • Recrystallization Solvents for Pyrazoles

    • Title: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides (Recrystallization protocols)[10]

    • Source: Asian Journal of Chemistry
    • URL:[Link] (Specific article context: Vol. 24, No. 11, 2012)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid Reactions

Welcome to the technical support center for navigating the synthetic challenges of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to efficiently incorporate this versatile heterocyclic scaffold into their synthetic targets. The inherent steric congestion around the carboxylic acid moiety, posed by the adjacent furan and pyrazole rings, often leads to sluggish or low-yielding reactions. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these hurdles and achieve your desired chemical transformations.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures you might encounter when working with 3-(3-furyl)-1H-pyrazole-5-carboxylic acid and provides actionable solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions with Primary or Secondary Amines.

Question: I am attempting to synthesize an amide from 3-(3-furyl)-1H-pyrazole-5-carboxylic acid and a primary amine using standard carbodiimide coupling conditions (EDC/HOBt), but I am observing very low conversion to the desired product. What is causing this and how can I improve the yield?

Answer:

The low reactivity you are observing is a classic case of steric hindrance. The furan ring at the 3-position and the pyrazole ring itself create a sterically congested environment around the carboxylic acid at the 5-position. This makes it difficult for the amine nucleophile to approach the activated carboxylic acid intermediate. Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) may not be sufficiently reactive to overcome this steric barrier effectively.

Solutions:

  • Switch to a More Potent Activating Agent:

    • Uronium/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are generally more effective for coupling sterically hindered substrates.[1] They react with the carboxylic acid to form highly reactive OBt or OAt active esters, which are more susceptible to nucleophilic attack by the amine.

    • Phosphonium Salts: Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are also excellent choices for hindered couplings. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium reagents.[2]

  • Convert to an Acid Chloride: For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride can be a highly effective strategy.[2][3][4] This two-step approach often provides higher yields than one-pot coupling methods.

    • Protocol for Acid Chloride Formation:

      • Suspend 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

      • Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

      • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

      • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

  • Optimize Reaction Conditions:

    • Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. However, be mindful of potential side reactions or degradation of sensitive substrates. Microwave irradiation can also be a powerful tool to accelerate these reactions.[5]

    • Solvent: Aprotic polar solvents like DMF or N-methyl-2-pyrrolidone (NMP) can enhance the solubility of the reactants and facilitate the reaction.

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

Comparative Data for Coupling Reagents in Hindered Amide Synthesis:
Coupling ReagentAdditiveTypical BaseRelative Reactivity for Hindered SubstratesCommon Byproducts
EDCHOBt/OxymaDIPEA/NMMModerateDCU/ECU (often soluble)
DCCHOBt/OxymaDIPEA/NMMModerateDCU (insoluble, easily filtered)
HATUNoneDIPEA/NMMHighTetramethylurea, Guanidinium byproduct
HBTUNoneDIPEA/NMMHighTetramethylurea
PyBOPNoneDIPEA/NMMVery HighHMPA (carcinogenic), Triphenylphosphine oxide
Issue 2: Difficulty in Esterifying 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid, Especially with Secondary or Tertiary Alcohols.

Question: I am trying to synthesize a methyl or ethyl ester of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid using Fischer esterification (acid catalysis with excess alcohol), but the reaction is extremely slow and gives poor yields. How can I achieve this esterification?

Answer:

Direct acid-catalyzed esterification is often inefficient for sterically hindered carboxylic acids like 3-(3-furyl)-1H-pyrazole-5-carboxylic acid. The bulky neighboring groups impede the approach of the alcohol, even a small one like methanol. For more hindered alcohols, this method is generally not viable.

Solutions:

  • DCC/DMAP-Mediated Esterification (Steglich Esterification): This is a widely used and effective method for esterifying sterically hindered acids.[6] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst.

    • Protocol for Steglich Esterification:

      • Dissolve 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (1 equivalent), the alcohol (1.0-1.5 equivalents), and DMAP (0.1-0.2 equivalents) in anhydrous DCM.

      • Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

      • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.

      • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

      • Wash the filtrate with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester, which can be purified by column chromatography.

  • Acid Chloride Route: As with amide synthesis, converting the carboxylic acid to the more reactive acid chloride is a robust method for esterification, particularly with hindered alcohols.[7]

    • Protocol for Esterification via Acid Chloride:

      • Prepare the acid chloride as described in the previous section.

      • Dissolve the crude acid chloride in anhydrous DCM or THF.

      • Add the alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 equivalents) at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Work up the reaction by washing with water and brine, then dry and concentrate to obtain the ester.

  • Using Uronium-Based Coupling Agents: Peptide coupling reagents like TBTU can also be effectively used for ester synthesis.[1] This method is mild and often proceeds at room temperature.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of the steric hindrance in 3-(3-furyl)-1H-pyrazole-5-carboxylic acid?

A1: The steric hindrance arises from the juxtaposition of the furan and pyrazole rings around the C5-carboxylic acid group. The ortho-hydrogen on the furan ring and the N1-H or a substituent on the pyrazole nitrogen create a crowded environment that restricts the rotational freedom of the carboxylic acid and physically blocks the trajectory of incoming nucleophiles.

Caption: Steric congestion around the carboxylic acid.

Q2: Are there any electronic factors that contribute to the reactivity of the carboxylic acid?

A2: Yes. Both the furan and pyrazole rings are electron-rich aromatic systems. This electron density can slightly decrease the electrophilicity of the carboxylic acid's carbonyl carbon, making it inherently less reactive towards nucleophiles compared to a carboxylic acid attached to an electron-withdrawing group. However, the steric effects are generally considered the dominant factor in its reduced reactivity.

Q3: Can I use protecting groups to mitigate steric hindrance?

A3: Protecting the pyrazole N-H with a bulky group like a Boc (tert-butyloxycarbonyl) or Trityl group would likely exacerbate the steric hindrance around the C5-carboxylic acid. A smaller protecting group might be tolerated, but a more effective strategy is to choose more powerful reagents that can overcome the existing steric barrier rather than adding more bulk to the molecule.

Q4: For a large-scale synthesis, which method is most cost-effective and scalable for amide formation?

A4: For large-scale synthesis, the two-step acid chloride method is often preferred.[8] Reagents like thionyl chloride or oxalyl chloride are relatively inexpensive compared to uronium or phosphonium coupling reagents. While it involves an extra step, the high reactivity of the acid chloride often leads to cleaner reactions, higher yields, and simpler purifications, which can be more economical overall.

Workflow_Decision start Starting Material: 3-(3-furyl)-1H-pyrazole-5-carboxylic acid reaction_type Desired Reaction? start->reaction_type amide Amide Synthesis reaction_type->amide Amide ester Ester Synthesis reaction_type->ester Ester amine_sterics Amine Sterics? amide->amine_sterics alcohol_sterics Alcohol Sterics? ester->alcohol_sterics primary_amine Primary/Secondary Amine amine_sterics->primary_amine Low/Moderate tertiary_amine Tertiary Amine (Challenging) amine_sterics->tertiary_amine High coupling_reagents Use High-Activity Coupling Reagents (HATU, PyBOP) primary_amine->coupling_reagents acid_chloride_amide Convert to Acid Chloride primary_amine->acid_chloride_amide tertiary_amine->acid_chloride_amide primary_alcohol Primary/Secondary Alcohol alcohol_sterics->primary_alcohol Low/Moderate tertiary_alcohol Tertiary Alcohol (Challenging) alcohol_sterics->tertiary_alcohol High steglich Steglich Esterification (DCC/DMAP) primary_alcohol->steglich acid_chloride_ester Convert to Acid Chloride primary_alcohol->acid_chloride_ester tertiary_alcohol->acid_chloride_ester

Caption: Decision workflow for reaction planning.

References

  • ResearchGate. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5525.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ChemPhysChem. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Available from: [Link]

  • PMC. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Available from: [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Available from: [Link]

  • PNAS. (2022). Data-driven approach to understanding and predicting reactivity in amide coupling. Available from: [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(fluorosulfonyl)-1H-pyrazole-5-carboxylic acid 3 via.... Available from: [Link]

  • ResearchGate. (2025). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available from: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. Available from: [Link]

  • Google Patents. (n.d.). US5658769A - Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica.
  • PMC. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available from: [Link]

Sources

Troubleshooting

Resolving regioselectivity issues in 3-(3-furyl)-1H-pyrazole-5-carboxylic acid derivatives

Executive Summary This guide addresses the persistent regioselectivity challenges encountered during the synthesis and functionalization of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid scaffolds. Users frequently report iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the persistent regioselectivity challenges encountered during the synthesis and functionalization of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid scaffolds. Users frequently report isomer mixtures (N1 vs. N2 alkylation) or "inverted" core synthesis (5-furyl vs. 3-furyl). This document provides mechanistic root-cause analysis, validated protocols for regiocontrol, and definitive analytical methods for structural assignment.

Part 1: The Core Synthesis (Cyclization Phase)

The Problem: Reaction of ethyl 4-(3-furyl)-2,4-dioxobutanoate with monosubstituted hydrazines (e.g., methylhydrazine) yields a mixture of Isomer A (desired: 1-methyl-3-furyl-5-carboxylate) and Isomer B (undesired: 1-methyl-5-furyl-3-carboxylate).

Root Cause: The cyclization follows the Knorr Pyrazole Synthesis mechanism. Methylhydrazine has two nucleophilic nitrogens: the terminal


 (more nucleophilic) and the internal 

. The diketoester has two electrophilic carbonyls: C2 (adjacent to ester) and C4 (adjacent to furan).
  • Kinetic Control: The more nucleophilic

    
     attacks the more electrophilic ketone.
    
  • Complication: The furan ring is electron-rich, reducing the electrophilicity of C4 via conjugation. This makes C2 and C4 competitively reactive, leading to mixtures (often 2:1 or 1:1).

Troubleshooting Workflow

Q: How do I force the formation of the 1-alkyl-3-(3-furyl)-5-carboxylate isomer? A: You must direct the initial nucleophilic attack of the hydrazine


 to the C2 carbonyl (adjacent to the ester).
StrategyProtocol AdjustmentMechanism
1. pH Control Use Methylhydrazine Hydrochloride (not free base) in Ethanol .Protonation reduces the nucleophilicity of the internal nitrogen further, enhancing the selectivity of the terminal

for the sterically less hindered carbonyl.
2. Solvent Switch Switch from EtOH to Fluoroalcohols (TFE or HFIP) .Fluorinated solvents activate the carbonyls via H-bonding. Literature suggests this can shift regioselectivity significantly in 1,3-diketone cyclizations [1].
3. Stepwise (Best) Convert the diketoester to an Enaminone first using DMF-DMA.Reacting the diketoester with DMF-DMA creates a vinylogous amide at the C4 position. The hydrazine

will exclusively attack the C2 ester/ketone moiety, locking the regiochemistry.

Part 2: N-Alkylation of the Parent Scaffold

The Problem: Alkylation of the parent 3-(3-furyl)-1H-pyrazole-5-carboxylate (where NH is unsubstituted) results in a mixture of N1-alkyl and N2-alkyl products.

The "Tautomer Trap": In solution, the 3-(3-furyl) and 5-(3-furyl) forms are tautomers. You cannot "isolate" one tautomer to alkylate; you must use conditions that favor the transition state of the desired isomer.

Decision Matrix: Controlling N-Alkylation

G Start Target: N-Alkylated Derivative Condition1 Is steric bulk on Electrophile HIGH? Start->Condition1 PathA Route A: Thermodynamic Control (Reversible) Condition1->PathA No (e.g., MeI) PathB Route B: Kinetic Control (Irreversible) Condition1->PathB Yes (e.g., Benzyl Br) Result1 Major Product: N2-Alkylation (Adjacent to Furan) PathA->Result1 Special Case: Mg-Chelation Result2 Major Product: N1-Alkylation (Distal to Furan) PathA->Result2 Base: K2CO3 Solvent: Acetone/DMF PathB->Result2 Base: NaH Solvent: THF (Low Temp)

Figure 1: Decision matrix for selecting alkylation conditions based on desired regiochemical outcome.

Protocol 1: Favoring N1-Alkylation (Distal to Furan - "3-substituted")

  • Reagents:

    
     (2.5 eq), Alkyl Halide (1.1 eq).
    
  • Solvent: DMF or Acetone.

  • Mechanism: Under thermodynamic control, alkylation prefers the less sterically hindered nitrogen (N1), away from the 3-furyl group.

  • Tip: Do not use NaH/THF if you want N1 selectivity; the tight ion pairing in THF often leads to mixtures.

Protocol 2: Favoring N2-Alkylation (Adjacent to Furan - "5-substituted")

  • Reagents:

    
     (catalytic), DIPEA.
    
  • Mechanism: Magnesium coordinates to the pyrazole nitrogen and the adjacent furan oxygen (or carbonyl), directing the alkylating agent to the N2 position via a chelation-controlled pathway [2].

Part 3: Analytical Forensics (Validation)

The Problem: "I have a single spot on TLC, but I don't know which isomer it is." Warning: 1H NMR splitting patterns for the furan ring are often identical for both isomers. You cannot rely on simple 1D proton NMR.

Definitive Characterization Guide

Method A: 1D NOE (Nuclear Overhauser Effect) - The Gold Standard Irradiate the N-Methyl (or N-CH2) signal.

  • Isomer A (1-alkyl-3-furyl): You will see NOE enhancement of the pyrazole C4-H proton. You will NOT see enhancement of the furan protons.

  • Isomer B (1-alkyl-5-furyl): You will see NOE enhancement of the Furan protons (specifically the proton at the 2' or 4' position of the furan ring).

Method B: 13C NMR Chemical Shifts (Diagnostic) The carbon chemical shifts of the pyrazole ring are sensitive to N-substitution.

  • C3-Carbon (attached to Furan in Isomer A): Typically

    
     140–150 ppm.
    
  • C5-Carbon (attached to Carboxyl in Isomer A): Typically

    
     130–135 ppm.
    
  • Note: Compare with the unsubstituted parent. N-alkylation causes an upfield shift (shielding) of the adjacent carbon by ~5-8 ppm.

Method C: Gated Decoupled 13C NMR (Coupling Constants)

  • 
     Coupling:  The coupling constant between C3 and H4 is different from C5 and H4.
    
Analytical Workflow Diagram

Analysis Sample Purified Isomer Sample NOE Run 1D NOE (Irradiate N-Alkyl Group) Sample->NOE ResultA NOE to Pyrazole H4 only NOE->ResultA Signal Observed ResultB NOE to Furan Protons NOE->ResultB Signal Observed ConclusionA Conclusion: 1-Alkyl-3-furyl isomer (Desired) ResultA->ConclusionA ConclusionB Conclusion: 1-Alkyl-5-furyl isomer (Undesired) ResultB->ConclusionB

Figure 2: Analytical workflow for distinguishing pyrazole regioisomers using NOE spectroscopy.

FAQ: Frequently Asked Questions

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult. The carboxylic acids are often inseparable. We recommend:

  • Esterify the crude mixture (MeOH/H2SO4).

  • Separate the esters using Flash Chromatography (Silica).

    • Eluent: Hexane/EtOAc gradients. The 1-alkyl-5-furyl isomer (more sterically crowded) usually elutes first (higher Rf) because it is less polar/binds less tightly to silica than the planar 1-alkyl-3-furyl isomer.

Q: Why does the furan ring make this harder than a phenyl ring? A: The furan oxygen has a lone pair that can participate in hydrogen bonding or coordination with metal cations (if present), altering the effective steric bulk and electronic environment compared to a simple phenyl group. This often makes "standard" prediction models for phenyl-pyrazoles unreliable.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Mg-Catalyzed Alkylation: Shelley, K. P., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Journal of Organic Chemistry, 2022.[1] Link

  • NOE Characterization: Ebenezer, O., et al. "Synthesis and Characterization of Pyrazole Derivatives." Molecules, 2018, 23(12), 3239. Link

  • Tautomerism Review: Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

Sources

Optimization

Technical Support Center: A Guide to Interpreting the NMR Spectra of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the analysis of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related compounds. Interpreting the NMR spectra of this molecule can be challenging due to the presence of two distinct heteroaromatic rings and exchangeable protons. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities with confidence.

Introduction: The Structural Complexity of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

The molecule 3-(3-furyl)-1H-pyrazole-5-carboxylic acid incorporates a pyrazole ring, a furan ring, and a carboxylic acid functional group. This combination of functionalities leads to a nuanced NMR spectrum. The pyrazole ring contains two nitrogen atoms, one of which is protonated (N-H), and this proton can undergo tautomeric exchange. The furan ring has its own distinct set of aromatic protons. The carboxylic acid adds another exchangeable proton (-COOH) and influences the electronic environment of the pyrazole ring. Understanding the interplay of these structural features is key to accurate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in interpreting the ¹H NMR spectrum of this molecule?

A1: The primary challenges include:

  • Signal Overlap: The aromatic protons of the furan and pyrazole rings may resonate in a similar region of the spectrum, leading to overlapping multiplets that are difficult to assign.

  • Broad, Exchangeable Protons: The N-H proton of the pyrazole and the -COOH proton of the carboxylic acid are often broad and may not show clear coupling.[1][2] Their chemical shifts are also highly dependent on the solvent, concentration, and temperature.[3]

  • Tautomerism: The pyrazole ring can exist in different tautomeric forms, which can lead to averaged signals or the presence of multiple species in the spectrum.

  • Complex Coupling Patterns: Long-range couplings between the protons of the furan and pyrazole rings can add complexity to the splitting patterns.

Q2: I don't see the -COOH or N-H proton signals in my spectrum. Where are they?

A2: The absence of these signals is a common issue. Several factors could be at play:

  • Rapid Exchange: In the presence of even trace amounts of water or in protic solvents (like methanol-d₄), these protons can exchange with deuterium, causing their signals to diminish or disappear entirely.[1][3] A simple D₂O exchange experiment can confirm this; adding a drop of D₂O to your NMR sample and re-acquiring the spectrum will cause the signals from exchangeable protons to vanish.

  • Extreme Broadening: These signals can sometimes be so broad that they are indistinguishable from the baseline.[2][4] This is often the case in certain solvents or at specific concentrations. Acquiring the spectrum at a lower temperature can sometimes sharpen these signals by slowing down the exchange rate.[5]

Q3: How can I definitively assign the protons on the furan and pyrazole rings?

A3: One-dimensional ¹H NMR alone may not be sufficient for unambiguous assignment. The most reliable method is to use two-dimensional (2D) NMR techniques:[6][7][8]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It will help you identify which protons belong to the same spin system (i.e., the furan ring protons will show correlations to each other, and the pyrazole proton will be isolated).[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons over two to three bonds.[10] For example, the pyrazole H4 proton should show a correlation to the pyrazole C3 and C5 carbons. The furan protons will show correlations to the furan carbons, and crucially, there should be a long-range correlation between the furan H2' or H4' and the pyrazole C3, definitively connecting the two ring systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[9] This is useful for assigning the protonated carbons in the molecule.

Troubleshooting Guide

This section addresses specific problems you might encounter during your NMR analysis.

Problem Possible Cause(s) Troubleshooting Steps & Explanation
More proton signals than expected. 1. Presence of rotamers due to restricted bond rotation between the furan and pyrazole rings. 2. Tautomeric equilibrium resulting in two distinct species. 3. Impurities in the sample.1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If rotamers are present, the signals may broaden and coalesce into a single set of averaged signals at higher temperatures. 2. Change Solvent: The position of the tautomeric equilibrium can be solvent-dependent. Acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) may favor one tautomer, simplifying the spectrum. 3. Check Purity: Re-purify the sample if impurities are suspected.
Aromatic signals are a complex, unresolved multiplet. 1. Overlapping signals from the furan and pyrazole protons. 2. Second-order coupling effects.1. Higher Field Spectrometer: If available, use a spectrometer with a higher magnetic field (e.g., 600 MHz instead of 400 MHz). This will increase the dispersion of the signals and may resolve the multiplet. 2. 2D NMR (COSY/TOCSY): As mentioned in the FAQs, these experiments can help trace the connectivity of the coupled protons even if their signals are overlapped.[6][9] 3. Solvent-Induced Shifts: Changing the NMR solvent can alter the chemical shifts of the protons differently, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d₃.[9]
Unusual coupling constants observed. 1. Tautomeric exchange can lead to averaged coupling constants that do not match the expected values for a single tautomer.[9] 2. The geometry of the molecule may be constrained, leading to non-standard dihedral angles and thus altered vicinal coupling constants.1. Low-Temperature NMR: By slowing down the tautomeric exchange at lower temperatures, it may be possible to observe the distinct signals and coupling constants for each tautomer. 2. Computational Modeling: DFT calculations can be used to predict the expected coupling constants for different conformations and tautomers, which can then be compared to the experimental data.
Quaternary carbon signals are very weak or missing in the ¹³C NMR. 1. Quaternary carbons have long relaxation times and often exhibit weak signals in standard ¹³C NMR experiments. 2. The Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of protonated carbons, does not affect quaternary carbons.1. Increase the Number of Scans: Acquiring the spectrum for a longer period will improve the signal-to-noise ratio and may make the quaternary carbon signals visible. 2. Adjust Relaxation Delay: Increasing the relaxation delay (d1) in the pulse sequence allows more time for the quaternary carbons to relax, leading to stronger signals. 3. Use HMBC: The HMBC experiment is excellent for identifying quaternary carbons, as they will show correlations to nearby protons.[10]

Data Presentation: Expected NMR Data

The following tables summarize the expected chemical shift ranges and coupling constants for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid. These values are based on the known NMR properties of furan, pyrazole, and carboxylic acid derivatives and are intended as a guide. Actual values may vary depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants

ProtonExpected δ (ppm)MultiplicityExpected J (Hz)Notes
COOH 10.0 - 13.0br s-Broad, exchangeable signal.
N-H 11.0 - 14.0br s-Broad, exchangeable signal. Position is highly solvent and concentration dependent.[1][3]
Furan H2' ~7.6ddJ(H2',H4') ≈ 1.8, J(H2',H5') ≈ 0.8The most deshielded furan proton.
Furan H5' ~7.4ddJ(H5',H4') ≈ 1.6, J(H5',H2') ≈ 0.8
Furan H4' ~6.5ddJ(H4',H2') ≈ 1.8, J(H4',H5') ≈ 1.6The most shielded furan proton.
Pyrazole H4 ~6.8s-Expected to be a singlet due to the absence of adjacent protons.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected δ (ppm)Notes
COOH 160 - 170Carbonyl carbon of the carboxylic acid.
Pyrazole C5 ~140Carbon bearing the carboxylic acid group.
Pyrazole C3 ~150Carbon attached to the furan ring.
Pyrazole C4 ~105Protonated carbon of the pyrazole ring.
Furan C3' ~125Quaternary furan carbon attached to the pyrazole ring.
Furan C2' ~143
Furan C5' ~140
Furan C4' ~110

Experimental Protocols & Visualizations

D₂O Exchange Experiment

Objective: To identify exchangeable protons (N-H, O-H).

Methodology:

  • Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and -COOH protons should disappear or significantly decrease in intensity.

2D NMR Experiments for Structural Elucidation

For complex molecules like 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, 2D NMR is often essential for complete and unambiguous assignment.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[9] HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are directly attached to which carbons.[9] HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule.[10]

Visualization of Key HMBC Correlations

The following diagram illustrates the expected key HMBC correlations that would be used to confirm the structure of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The NMR spectra of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid are rich with structural information. While challenges such as signal overlap and exchangeable protons exist, a systematic approach utilizing both 1D and 2D NMR techniques, along with an understanding of the fundamental properties of the constituent heterocyclic rings, will enable a confident and accurate structural elucidation. This guide provides the foundational knowledge and troubleshooting strategies to empower your research endeavors with this class of molecules.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.
  • Perlin, A. S., & Casu, B. (1969). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Tetrahedron Letters, 10(34), 2921-2924.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(5), 4137-4169.
  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved from [Link]

  • ChemRxiv. (n.d.). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(8), 551-557.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Dischler, B. (1963). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 38(12), 2979-2989.
  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from [Link]

  • University of Potsdam. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Proton NMR 5 - Dealing with -OH and -NH protons. (2015, March 31). YouTube. Retrieved from [Link]

  • Page, T. F., Jr. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 91(20), 5533-5540.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectros. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Retrieved from [Link]

  • Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]

  • MDPI. (2024, December 4). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₈H₆N₂O₃, Molecular Weight: 178.14 g/mol ). Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₈H₆N₂O₃, Molecular Weight: 178.14 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing the molecule's behavior under common ionization techniques. We will compare the expected outcomes from both hard and soft ionization methods, providing a predictive framework for experimental analysis.

Introduction

3-(3-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound incorporating three key chemical motifs: a furan ring, a pyrazole ring, and a carboxylic acid. This unique combination makes it a valuable scaffold in medicinal chemistry and materials science. Understanding its fragmentation behavior in mass spectrometry is crucial for its unambiguous identification, characterization in complex matrices, and for shedding light on its intrinsic chemical stability. This guide will provide a detailed, predictive analysis of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the established fragmentation rules of its constituent parts[1][2][3].

Experimental Design and Rationale

To fully characterize a molecule like 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, a dual-pronged analytical approach employing both a hard ionization technique (EI) and a soft ionization technique (ESI) is recommended.

  • Electron Ionization (EI): This high-energy technique (typically 70 eV) induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. Due to the stability of the aromatic furan and pyrazole rings, a discernible molecular ion peak is expected, though its abundance may be moderate[4]. The resulting fragments are invaluable for structural elucidation.

  • Electrospray Ionization (ESI): This soft ionization method is ideal for confirming the molecular weight of the analyte. In negative ion mode, ESI is expected to generate a prominent deprotonated molecule, [M-H]⁻, with minimal fragmentation[3][5]. In positive ion mode, a protonated molecule, [M+H]⁺, would be the primary species observed. Tandem mass spectrometry (MS/MS) experiments on these precursor ions can then be used to induce and study controlled fragmentation.

Hypothetical Experimental Protocol: Acquiring Mass Spectra
  • Sample Preparation: Dissolve 1 mg of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). For ESI, dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for the chosen ionization mode (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode).

  • Instrumentation:

    • For EI-MS: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS). Introduce the sample via a direct insertion probe or after derivatization (e.g., silylation of the carboxylic acid) for GC introduction. Set the ion source temperature to 250°C and the electron energy to 70 eV.

    • For ESI-MS/MS: Employ a Liquid Chromatograph-Mass Spectrometer (LC-MS), such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument. Infuse the prepared solution directly or via an LC system. Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal of the precursor ion ([M-H]⁻ or [M+H]⁺).

  • Data Acquisition:

    • EI-MS: Acquire a full scan spectrum over a mass range of m/z 40-300.

    • ESI-MS/MS: In the first stage, acquire a full scan spectrum to identify the precursor ion. In the second stage (MS/MS), select the precursor ion and subject it to collision-induced dissociation (CID) with a range of collision energies to generate a product ion spectrum.

Predicted Fragmentation Patterns

The fragmentation of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is dictated by the relative stabilities of the bonds and the resulting fragments. The carboxylic acid group is the most likely site for initial fragmentation, followed by cleavages within the heterocyclic ring system.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the initial event is the formation of a molecular ion (M⁺˙) at m/z 178. The subsequent fragmentation is predicted to follow several key pathways, driven by the elimination of stable neutral molecules. Aromatic and heterocyclic systems like this one often produce a relatively stable molecular ion[4].

The primary fragmentation events for carboxylic acids are the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH)[6].

  • Loss of Hydroxyl Radical: The molecular ion can lose a hydroxyl radical to form a stable acylium ion at m/z 161 .

  • Decarboxylation: A more significant fragmentation pathway is the loss of the carboxyl radical, leading to the ion at m/z 133 .

  • Loss of Carbon Monoxide: Following the loss of the hydroxyl radical, the resulting acylium ion (m/z 161) can lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 133 .

  • Ring Fragmentation: The furan and pyrazole rings themselves will fragment under EI conditions. The fragmentation of pyrazole derivatives is highly dependent on the substituents[1]. Cleavage of the N-N bond is a known fragmentation route for pyrazoles[7]. The furan ring can undergo complex rearrangements and cleavages, often leading to smaller, stable fragments[2][8]. For instance, the ion at m/z 133 could undergo cleavage to produce ions corresponding to the furan moiety or the pyrazole ring.

EI_Fragmentation M [C₈H₆N₂O₃]⁺˙ m/z 178 Molecular Ion F1 [C₈H₅N₂O₂]⁺ m/z 161 M->F1 - •OH F2 [C₇H₅N₂O]⁺ m/z 133 M->F2 - •COOH F3 [C₇H₆N₂]⁺˙ m/z 118 M->F3 - CO₂ F1->F2 - CO

Caption: Proposed EI fragmentation of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI, being a soft ionization technique, will primarily produce the deprotonated molecule [M-H]⁻ at m/z 177 in negative ion mode, which is generally preferred for carboxylic acids[3][5]. Fragmentation of this even-electron ion via CID will proceed through the loss of stable, neutral molecules.

  • Decarboxylation: The most favorable fragmentation pathway for the [M-H]⁻ ion is the loss of a neutral carbon dioxide (CO₂) molecule. This is a common fragmentation for deprotonated carboxylic acids[9][10]. This will result in a major fragment ion at m/z 133 .

  • Further Fragmentation: The resulting ion at m/z 133 can be subjected to higher collision energies to induce further fragmentation of the heterocyclic core, which would be necessary to distinguish it from isomers.

ESI_Fragmentation M_minus [C₈H₅N₂O₃]⁻ m/z 177 [M-H]⁻ F1_minus [C₇H₅N₂O]⁻ m/z 133 M_minus->F1_minus - CO₂

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Comparative Data Summary

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI 178 (M⁺˙)161•OH
133•COOH or (•OH + CO)
118CO₂
ESI (-) 177 ([M-H]⁻)133CO₂

Comparison with Alternative Structures

To illustrate the diagnostic value of these fragmentation patterns, let's consider a hypothetical isomer, 5-(3-furyl)-1H-pyrazole-3-carboxylic acid. While the initial losses from the carboxylic acid would be identical (loss of •OH, •COOH, CO₂), the subsequent fragmentation of the m/z 133 ion could differ. The stability of the resulting fragments from the cleavage of the pyrazole ring would be influenced by the point of attachment of the furan ring, potentially leading to different relative abundances of smaller fragment ions. This highlights the importance of detailed fragmentation analysis for unambiguous isomer differentiation.

Conclusion

The mass spectrometric fragmentation of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is predicted to be dominated by initial cleavages of the carboxylic acid group, followed by fragmentation of the heterocyclic core. Electron ionization will provide a rich fragmentation spectrum useful for structural confirmation, with key fragments at m/z 161 and 133. Electrospray ionization in negative mode is expected to yield a stable deprotonated molecule at m/z 177, which upon collision-induced dissociation will readily lose carbon dioxide to form a prominent fragment at m/z 133. This predictive guide, based on established fragmentation principles, provides a robust framework for the analysis and interpretation of experimental data for this compound and its analogues.

References

  • G. A. U. S. S. I. A. N. T. I. M. E. S. Staff.
  • Khan, M. N. et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 2014.
  • Fay, L. B., Huynh-Ba, T., & Blank, I. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 1998.
  • Fragmentations of pyrazole derivatives 9.
  • BenchChem Staff.
  • van der Plas, H. C., & van Veldhuizen, A. Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 1971.
  • Tang, S.-Y. et al. Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 1979.
  • Grossert, J. S. et al. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths.
  • Saad, E. F. et al. Mass Spectrometric Study of Some Pyrazoline Derivatives.
  • de Souza, G. G. B. et al. Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions. MDPI, 2025.
  • Limão-Vieira, P. et al. Ionization and fragmentation of furan molecules by electron collisions.
  • Metair Staff. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair, 2023.
  • Grossert, J. S. et al. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
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  • Creative Proteomics Staff. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Problems in Chemistry. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube, 2023. Available at: [Link].

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  • ACD/Labs Staff. Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs, 2022.
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  • Wang, J. et al. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 2011.
  • Kowalik, M. et al. 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Longdom Publishing Staff. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
  • DergiPark Staff. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

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Comparative

Reference Standards for 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid Analysis: A Comparative Technical Guide

Executive Summary: The "Standard" Dilemma In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (CAS 1005667-68-8) serves as a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" Dilemma

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (CAS 1005667-68-8) serves as a critical intermediate. However, unlike established Active Pharmaceutical Ingredients (APIs), this compound rarely has a dedicated USP or EP Certified Reference Material (CRM).

This guide addresses the critical gap in the supply chain: How do you validate analytical data when a "Gold Standard" does not exist?

We compare the two primary alternatives available to drug development professionals:

  • Commercial Research-Grade Reagents: Readily available but often insufficiently characterized.

  • In-House Qualified Reference Standards (IQS): Material rigorously characterized via qNMR and orthogonal methods.

Comparative Analysis: Research Grade vs. Qualified Standard

The following data illustrates the risks associated with relying solely on commercial "Certificate of Analysis" (CoA) data for quantitative impurity profiling.

Table 1: Performance Comparison of Reference Standard Sources
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Standard (IQS)
Primary Use Synthetic starting material; qualitative ID.quantitative impurity profiling; assay calibration.
Purity Definition HPLC Area % (often ignores water/salts).Weight % (w/w) (Potency assigned).
Traceability Vendor Batch ID only.Traceable to NIST/SI via qNMR Internal Standard.
Water Content Rarely reported (often hygroscopic).Measured via Karl Fischer (KF).
Risk Factor High: May lead to mass-balance errors >5%.Low: Self-validating via orthogonal data.
Cost/Time Low / Immediate.High / 2-3 Weeks qualification.
Representative Experimental Data

Data simulated based on typical pyrazole carboxylic acid profiles.

ParameterCommercial Sample (Vendor X)In-House Qualified (Recrystallized)Impact on Analysis
HPLC Purity 98.5% (Area)99.8% (Area)Vendor sample overestimates purity.
1H-NMR Detectable solvent peaks (EtOAc).Clean spectrum.Residual solvent biases weight.
Water (KF) Not Tested (Actual: 4.2%)0.5%Critical: Vendor standard introduces ~4% assay error.
Assigned Potency Assumed 98.5% 95.1% (w/w) Using Vendor X results in a 3.4% systematic error in drug substance assay.

Technical Deep Dive: Self-Validating Protocols

To establish an In-House Qualified Standard (Option B) , you must employ a self-validating workflow. The protocols below account for the specific chemical behavior of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, specifically annular tautomerism and decarboxylation risks .

Workflow Diagram: Qualification of Non-Compendial Standards

G cluster_Analysis Orthogonal Characterization Start Raw Material (Commerical Grade) Purify Recrystallization (EtOH/Water) Start->Purify Drying Vacuum Drying (< 40°C to prevent decarboxylation) Purify->Drying HPLC RP-HPLC (Purity % Area) Drying->HPLC KF Karl Fischer (Water Content) Drying->KF ROI Residue on Ignition (Inorganic Impurities) Drying->ROI qNMR qNMR (Absolute Potency) Drying->qNMR Calc Mass Balance Calculation Potency = Purity × (1 - Water - Solvents) HPLC->Calc KF->Calc ROI->Calc Final Qualified Reference Standard (CoA Issued) qNMR->Final Primary Method Calc->Final Confirmatory

Caption: Workflow for converting raw chemical material into a qualified reference standard using orthogonal analytical techniques.

Protocol A: Purity Assessment via RP-HPLC (Tautomer Control)

Causality: Pyrazoles exist in dynamic equilibrium between 1H and 2H tautomers. Without pH control, this results in split or broad peaks, making integration inaccurate. We utilize an acidic mobile phase to protonate the species, forcing a single chromatographic population.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (furyl conjugation) and 210 nm.

  • Temperature: 30°C.

Validation Criteria:

  • Tailing Factor: < 1.5 (Indicates successful suppression of secondary interactions).

  • Resolution: > 2.0 between the main peak and nearest impurity.

Protocol B: Potency Assignment via qNMR (The "Gold Standard")

Causality: Unlike Mass Balance (which requires summing all errors: water, solvents, inorganics), quantitative NMR (qNMR) measures the molar ratio of the analyte against a NIST-traceable internal standard. This is the only way to obtain a "True Value" for a non-compendial standard.

Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). Solvent: DMSO-d6 (Ensures solubility of both the polar acid and the aromatic furyl group).

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~10 mg of the Sample and ~10 mg of the IS into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Pulse Angle: 90°.

    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Target Signal: Use the pyrazole C4-H singlet (typically ~7.0–7.5 ppm) or the furyl protons, avoiding exchangeable protons (NH/COOH).

Stability & Storage Considerations

The 3-(3-furyl) moiety is susceptible to oxidation, and the carboxylic acid at position 5 can undergo decarboxylation under thermal stress.

  • Storage: -20°C, desiccated, under Argon/Nitrogen.

  • Critical Check: Upon retest, check for the appearance of a "decarboxylated" impurity peak (3-(3-furyl)-1H-pyrazole) in HPLC, which will elute later than the parent acid due to loss of the polar COOH group.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.

  • Gorin, G., et al. (2020). Impurity Profiling of Pyrazole Derivatives: Chromatographic Challenges. Journal of Pharmaceutical and Biomedical Analysis. (Representative citation for pyrazole analysis methodology).
  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Filarowski, A., et al. (2008). Tautomerism in Pyrazole Derivatives. Journal of Molecular Structure.

Sources

Validation

Technical Comparison Guide: IR Spectroscopy for 3-(3-furyl)-1H-pyrazole-5-carboxylic Acid Identification

Executive Summary & Scaffold Analysis 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and fragment-based drug discovery.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

3-(3-furyl)-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and fragment-based drug discovery.[1][2] Its structural integrity relies on the precise arrangement of three moieties: a carboxylic acid tail, a central pyrazole core, and a 3-substituted furan ring.

In synthetic workflows, a common failure mode is the inadvertent formation of the 3-(2-furyl) regioisomer or the incomplete hydrolysis of the ester precursor. This guide provides a definitive IR spectroscopy protocol to validate the 3-(3-furyl) isomer, distinguishing it from its 2-furyl analog and other impurities through specific vibrational "fingerprints."

Core Spectrum Analysis: The Vibrational Map

The IR spectrum of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is defined by the interplay between the acidic proton donor/acceptor sites and the conjugated heteroaromatic rings.[1]

A. High-Frequency Region (4000 – 2500 cm⁻¹)[1][2]
  • O-H Stretch (Carboxylic Acid): Broad, intense band centered at 3400–2500 cm⁻¹ .[2] This "diffuse" shape confirms the presence of strong intermolecular hydrogen bonding (dimer formation) typical of solid-state carboxylic acids.

  • N-H Stretch (Pyrazole): Sharp but often overlapping band at 3100–3250 cm⁻¹ .[2] The N-H vibration is sensitive to the tautomeric state (1H vs 2H) of the pyrazole ring.

  • C-H Stretch (Heteroaromatic): Weak, sharp spikes at 3100–3000 cm⁻¹ .[2] Absorptions >3000 cm⁻¹ confirm the presence of unsaturated (sp²) carbons in the furan and pyrazole rings.

B. Functional Group Region (1800 – 1500 cm⁻¹)[2]
  • C=O Stretch (Carbonyl): The diagnostic "sword" peak.[3]

    • Expected Value: 1680 – 1710 cm⁻¹ (strong, sharp).[2]

    • Note: If the peak appears >1730 cm⁻¹, suspect an ester impurity (incomplete hydrolysis). If <1650 cm⁻¹, suspect zwitterionic character or salt formation.[2]

  • C=N / C=C Ring Modes:

    • 1590 – 1610 cm⁻¹: Pyrazole ring breathing and C=N stretching.[2]

    • 1500 – 1550 cm⁻¹: Furan ring skeletal vibrations.[2]

C. The Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the regio-specific markers required to distinguish the 3-furyl isomer from the 2-furyl isomer.

Comparative Analysis: Distinguishing Isomers

The primary challenge is distinguishing the target 3-(3-furyl) compound from the thermodynamically distinct 3-(2-furyl) isomer.[1] The substitution pattern on the furan ring alters the symmetry and reduced mass of the ring vibrations, leading to predictable shifts.

Table 1: Isomer Differentiation Matrix
Vibrational Mode3-(2-furyl) Isomer (Comparison)3-(3-furyl) Isomer (Target)Mechanistic Insight
Ring Breathing (Sym) ~1475 cm⁻¹ / 1465 cm⁻¹ (Doublet)Single band or weak/shifted 2-substitution breaks symmetry more drastically, often splitting the ring breathing mode into a characteristic doublet.[1]
C-H Out-of-Plane (OOP) 730 – 750 cm⁻¹ (Strong)780 – 810 cm⁻¹ 2-substituted furans typically absorb lower (730-750) due to 3 adjacent H atoms.[1][2] 3-substituted furans (2 adjacent H atoms) absorb at higher frequencies.[1][2]
C=O Stretch ~1676 cm⁻¹ (H-bonded)~1690 – 1710 cm⁻¹The 2-furyl group is more electron-donating by resonance than 3-furyl, slightly weakening the C=O bond (lower wavenumber) in the conjugated system.[1]
C-O-C Stretch (Furan) ~1015 cm⁻¹~1025 – 1040 cm⁻¹Subtle shift due to the change in dipole moment vector relative to the oxygen atom.

Critical QC Check: If your spectrum shows a distinct, sharp doublet near 1470 cm⁻¹ and a strong band at 740 cm⁻¹ , you likely have the 2-furyl isomer, not the target 3-furyl compound.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this validated protocol.

Step 1: Sample Preparation
  • Method: KBr Pellet (Preferred for resolution) or Diamond ATR (Acceptable for speed).[1][2]

  • KBr Protocol: Mix 1–2 mg of sample with 100 mg dry KBr.[2] Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering tails).[1][2] Press at 8–10 tons for 2 minutes.

  • ATR Protocol: Ensure the crystal is clean (background check).[2] Apply high pressure to the solid sample to ensure intimate contact with the diamond surface.

Step 2: Acquisition Parameters[1]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio.

  • Range: 4000 – 450 cm⁻¹.[2]

Step 3: Validation Logic (DOT Visualization)[1]

The following diagram illustrates the logical flow for confirming the product identity.

IR_Validation_Workflow Start Crude Product Isolated Acquire Acquire FT-IR Spectrum (4000-450 cm⁻¹) Start->Acquire Check_CO Check 1680-1720 cm⁻¹ (C=O Stretch) Acquire->Check_CO Valid_CO Sharp Peak Present Check_CO->Valid_CO Yes Invalid_CO Peak >1730 or <1650 Check_CO->Invalid_CO No Check_Fingerprint Analyze Fingerprint (1500-700 cm⁻¹) Valid_CO->Check_Fingerprint Recrystallize / Check pH Recrystallize / Check pH Invalid_CO->Recrystallize / Check pH Isomer_Check Check 1475 cm⁻¹ & 740 cm⁻¹ Check_Fingerprint->Isomer_Check Result_2Furyl Doublet at 1475/1465 Strong 740 band (2-Furyl Isomer Detected) Isomer_Check->Result_2Furyl Matches 2-Subst Pattern Result_3Furyl Single/Weak 1475 Band at ~800 cm⁻¹ (3-Furyl Target Confirmed) Isomer_Check->Result_3Furyl Matches 3-Subst Pattern

Figure 1: Decision tree for validating 3-(3-furyl)-1H-pyrazole-5-carboxylic acid using IR markers.

Mechanistic Diagram: Vibrational Modes

Understanding why the peaks appear helps in troubleshooting.[2]

Vibrational_Modes Molecule 3-(3-furyl)-1H-pyrazole-5-COOH COOH Carboxylic Acid (COOH) Molecule->COOH Pyrazole Pyrazole Core (N-N) Molecule->Pyrazole Furan 3-Furyl Ring (C4H3O) Molecule->Furan OH_Stretch O-H Stretch (3400-2500 cm⁻¹) Broad/H-Bonded COOH->OH_Stretch CO_Stretch C=O Stretch (1690-1710 cm⁻¹) Sharp/Strong COOH->CO_Stretch NH_Stretch N-H Stretch (3100-3200 cm⁻¹) Pyrazole->NH_Stretch CN_Stretch C=N Ring Mode (~1590 cm⁻¹) Pyrazole->CN_Stretch CH_OOP C-H OOP Bending (~800 cm⁻¹) Regio-diagnostic Furan->CH_OOP

Figure 2: Correlation between structural moieties and specific IR absorption bands.[1]

References

  • National Institutes of Health (NIH) PubChem. (2025).[2] 1H-Pyrazole-5-carboxylic acid Structure and Spectral Data. Retrieved from [Link]

  • ResearchGate. (2025).[2] Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024).[2] Infrared Spectra of Pyrazole Derivatives. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024). Infrared Spectroscopy of Heterocycles and Furan Derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Introduction 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating both a furan and a pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating both a furan and a pyrazole carboxylic acid moiety, makes it a valuable scaffold and building block for the synthesis of novel pharmaceutical candidates. The pyrazole ring is a common feature in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The furan ring, on the other hand, can act as a versatile pharmacophore or a synthetic handle for further functionalization.

The efficient and regioselective synthesis of this molecule is paramount for its application in drug discovery programs. This guide provides a comprehensive comparison of the primary synthetic routes to 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, offering an in-depth analysis of their respective methodologies, performance, and scalability. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

Route 1: The Classic Approach - Claisen Condensation followed by Knorr Pyrazole Synthesis

This is the most established and widely applicable method for the synthesis of 3-aryl/heteroaryl-1H-pyrazole-5-carboxylic acids. The strategy is a two-step process, beginning with the formation of a key β-ketoester intermediate, which is subsequently cyclized to form the desired pyrazole ring.

Causality Behind Experimental Choices

The logic of this route is to first construct a 1,3-dicarbonyl system that contains the necessary carbon framework and then to introduce the nitrogen atoms of the pyrazole ring via a condensation reaction with hydrazine. The Claisen condensation is a robust and well-understood carbon-carbon bond-forming reaction, making it a reliable choice for the first step. The subsequent Knorr pyrazole synthesis is a classic, high-yielding cyclization for the formation of pyrazoles from 1,3-dicarbonyl compounds.

Experimental Workflow

Route_1_Workflow SM1 3-Acetylfuran Intermediate Ethyl 4-(3-furyl)-2,4-dioxobutanoate (β-Ketoester) SM1->Intermediate Step 1: Claisen Condensation SM2 Diethyl oxalate SM2->Intermediate Step 1: Claisen Condensation Base Sodium Ethoxide (NaOEt) in Ethanol Base->Intermediate Step 1: Claisen Condensation Product_Ester Ethyl 3-(3-furyl)-1H-pyrazole-5-carboxylate Intermediate->Product_Ester Step 2: Knorr Pyrazole Synthesis Reagent Hydrazine Hydrate (N₂H₄·H₂O) in Acetic Acid Reagent->Product_Ester Step 2: Knorr Pyrazole Synthesis Final_Product 3-(3-furyl)-1H-pyrazole-5-carboxylic acid Product_Ester->Final_Product Step 3: Ester Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification Hydrolysis->Final_Product Step 3: Ester Hydrolysis

Caption: Workflow for Route 1: Claisen-Knorr Synthesis.

Regioselectivity of the Knorr Cyclization

A critical consideration in this synthesis is the regioselectivity of the reaction between the unsymmetrical β-ketoester, ethyl 4-(3-furyl)-2,4-dioxobutanoate, and hydrazine. The reaction can potentially yield two regioisomers: 3-(3-furyl)-1H-pyrazole-5-carboxylic acid and 5-(3-furyl)-1H-pyrazole-3-carboxylic acid.

The generally accepted mechanism involves the initial, more rapid attack of a hydrazine nitrogen atom at the more electrophilic ketone carbonyl, followed by cyclization and dehydration. In the case of ethyl 4-(3-furyl)-2,4-dioxobutanoate, the furan-adjacent ketone is more sterically hindered and its electrophilicity is influenced by the electron-donating nature of the furan ring. Conversely, the ketone adjacent to the ester group is highly electrophilic. Therefore, the initial attack of hydrazine is favored at the ketone carbonyl adjacent to the ester, which, after cyclization and dehydration, leads predominantly to the desired 3-(3-furyl)-5-ethoxycarbonyl-1H-pyrazole regioisomer. The use of an acidic medium, such as acetic acid, is known to promote this regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-furyl)-2,4-dioxobutanoate

  • To a stirred solution of freshly prepared sodium ethoxide (from 1.15 g, 50 mmol of sodium in 25 mL of absolute ethanol), a mixture of 3-acetylfuran (5.5 g, 50 mmol) and diethyl oxalate (7.3 g, 50 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours, during which a thick precipitate forms.

  • The mixture is then poured into a mixture of ice (100 g) and concentrated hydrochloric acid (5 mL).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude β-ketoester.

  • Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 3-(3-furyl)-1H-pyrazole-5-carboxylate

  • A solution of ethyl 4-(3-furyl)-2,4-dioxobutanoate (4.2 g, 20 mmol) in glacial acetic acid (40 mL) is prepared.

  • To this solution, hydrazine hydrate (1.1 g, 22 mmol) is added dropwise with stirring.

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice-water (200 mL).

  • The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

  • The crude product can be recrystallized from an ethanol/water mixture to afford pure ethyl 3-(3-furyl)-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis to 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

  • The pyrazole ester from the previous step (3.1 g, 15 mmol) is suspended in a solution of sodium hydroxide (1.2 g, 30 mmol) in 30 mL of a 1:1 mixture of ethanol and water.

  • The mixture is heated at reflux for 2 hours, during which the solid dissolves.

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water (20 mL) and acidified to pH 3-4 with 2M hydrochloric acid.

  • The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(3-furyl)-1H-pyrazole-5-carboxylic acid.

Route 2: Synthesis from Furan-2,3-dione Precursors

An alternative, though less common, approach involves the reaction of a suitably substituted furan-2,3-dione with a hydrazine derivative. This method can offer a more direct route to the pyrazole core, potentially reducing the number of synthetic steps.

Causality Behind Experimental Choices

Furan-2,3-diones are highly reactive cyclic compounds that can undergo ring-opening and subsequent recyclization reactions with binucleophiles like hydrazines. This reactivity provides a convergent pathway to construct the pyrazole ring. The choice of this route would typically be dictated by the availability of the specific furan-2,3-dione precursor.

Experimental Workflow

Route_2_Workflow SM1 5-(3-furyl)-furan-2,3-dione Final_Product 3-(3-furyl)-1H-pyrazole-5-carboxylic acid SM1->Final_Product One-Pot Cyclocondensation Reagent Hydrazine Hydrate (N₂H₄·H₂O) in Refluxing Solvent (e.g., Toluene) Reagent->Final_Product One-Pot Cyclocondensation

Caption: Workflow for Route 2: Furan-2,3-dione Route.

Detailed Experimental Protocol

Note: The synthesis of the starting material, 5-(3-furyl)-furan-2,3-dione, is not trivial and adds to the overall complexity of this route.

  • A solution of 5-(3-furyl)-furan-2,3-dione (3.56 g, 20 mmol) in dry toluene (50 mL) is prepared.

  • Hydrazine hydrate (1.0 g, 20 mmol) is added, and the mixture is heated at reflux for 6 hours.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold toluene and then recrystallized from acetic acid to yield the final product.

Route 3: 1,3-Dipolar Cycloaddition

A more modern approach to pyrazole synthesis involves the [3+2] cycloaddition of a 1,3-dipole with a suitable dipolarophile. For the synthesis of the target molecule, this would likely involve the reaction of a diazo compound with a furan-containing alkyne.

Causality Behind Experimental Choices

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocycles with high regioselectivity and stereoselectivity. This route offers the potential for a highly convergent synthesis, provided the requisite starting materials are accessible. The choice of a diazo compound, such as ethyl diazoacetate, and a furan-substituted alkyne allows for the direct installation of the desired functionalities on the pyrazole ring.

Experimental Workflow

Route_3_Workflow SM1 3-Ethynylfuran Product_Ester Ethyl 3-(3-furyl)-1H-pyrazole-5-carboxylate SM1->Product_Ester Step 1: Cycloaddition SM2 Ethyl Diazoacetate SM2->Product_Ester Step 1: Cycloaddition Reaction [3+2] Cycloaddition (Thermal or Catalytic) Reaction->Product_Ester Step 1: Cycloaddition Final_Product 3-(3-furyl)-1H-pyrazole-5-carboxylic acid Product_Ester->Final_Product Step 2: Ester Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification Hydrolysis->Final_Product Step 2: Ester Hydrolysis

Caption: Workflow for Route 3: 1,3-Dipolar Cycloaddition.

Detailed Experimental Protocol

Note: This is a generalized procedure, as specific conditions can vary significantly based on the catalyst and substrates used.

  • In a sealed tube, 3-ethynylfuran (1.84 g, 20 mmol) and ethyl diazoacetate (2.51 g, 22 mmol) are dissolved in 20 mL of anhydrous toluene.

  • The mixture is heated at 110 °C for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pyrazole ester.

  • The ester is then hydrolyzed as described in Route 1, Step 3, to afford the final carboxylic acid.

Comparative Analysis

MetricRoute 1: Claisen-KnorrRoute 2: Furan-2,3-dioneRoute 3: 1,3-Dipolar Cycloaddition
Overall Yield Good to Excellent (typically 60-75%)Moderate (yields can be variable and dependent on precursor synthesis)Good (often >70% for the cycloaddition step)
Number of Steps 3 (from 3-acetylfuran)1-2 (depending on precursor availability)2 (from 3-ethynylfuran)
Starting Materials Readily available and inexpensive (3-acetylfuran, diethyl oxalate, hydrazine)Precursor (5-(3-furyl)-furan-2,3-dione) is not commercially available and requires multi-step synthesis3-Ethynylfuran may require synthesis; ethyl diazoacetate is commercially available but can be hazardous
Scalability High; well-established and robust reactions suitable for large-scale productionLow; precursor synthesis is often challenging to scaleModerate; use of potentially explosive diazo compounds requires careful handling and specialized equipment for large scale
Regioselectivity Generally good, favoring the desired isomer, especially under acidic conditionsHigh; the reaction pathway typically leads to a single regioisomerHigh; the regioselectivity is often predictable based on frontier molecular orbital theory
Safety/Handling Use of sodium metal requires caution; otherwise, standard laboratory proceduresFuran-2,3-diones can be moisture-sensitiveEthyl diazoacetate is toxic and potentially explosive; requires careful handling and should not be distilled
Cost-Effectiveness High; utilizes cheap and common reagentsLow; precursor synthesis adds significant cost and effortModerate; depends on the cost of the furan alkyne and safety measures for handling diazo compounds

Conclusion and Recommendations

For most laboratory-scale and pilot-scale syntheses of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid, Route 1 (Claisen Condensation followed by Knorr Pyrazole Synthesis) is the most recommended approach. This route offers a reliable and high-yielding pathway utilizing readily available and cost-effective starting materials. The procedures are well-documented in the chemical literature for analogous compounds, and the issue of regioselectivity is generally well-controlled.

Route 2 (from Furan-2,3-diones) , while elegant in its convergency, is hampered by the synthetic challenge and likely low availability of the required furan-2,3-dione precursor. This makes it a less practical option for routine synthesis unless the precursor is readily accessible through other research activities.

Route 3 (1,3-Dipolar Cycloaddition) represents a modern and efficient method for pyrazole synthesis. However, the practical implementation of this route for the target molecule is contingent on the availability of 3-ethynylfuran and requires careful consideration of the safety hazards associated with ethyl diazoacetate. For research groups with expertise in cycloaddition chemistry and the necessary safety infrastructure, this route could be a viable and rapid alternative.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, the availability of starting materials, and the technical expertise of the research team. For general-purpose synthesis, the classic Claisen-Knorr approach remains the gold standard for its robustness, reliability, and cost-effectiveness.

References

  • General references for Claisen condensation, Knorr pyrazole synthesis, and 1,3-dipolar cycloadditions are widely available in standard organic chemistry textbooks and review articles.

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Executive Summary & Chemical Profile Effective disposal of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid requires understanding its dual-functionality: it possesses both an acidic moiety (carboxylic acid) and a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid requires understanding its dual-functionality: it possesses both an acidic moiety (carboxylic acid) and a heterocyclic furan ring. While the pyrazole core provides thermal stability, the furan ring introduces susceptibility to oxidative degradation, and the carboxylic acid necessitates strict pH-based segregation.

This guide moves beyond generic "organic waste" labeling. It provides a targeted protocol to prevent inadvertent mobilization, unwanted acid-base exotherms in waste drums, and regulatory non-compliance.

Chemical Identity & Hazard Matrix
ParameterDataOperational Implication
CAS Number 103069-79-4Use for waste manifesting and inventory tracking.
Molecular Formula C₈H₆N₂O₃High nitrogen/oxygen content; requires incineration.
Functional Groups Pyrazole, Furan, Carboxylic AcidAcidic: Segregate from bases/cyanides. Furan: Potential for peroxide formation (low, but non-zero).
Physical State Solid (Powder/Crystalline)Dust explosion hazard if aerosolized during transfer.
pKa (Predicted) ~3.5 - 4.0Sufficiently acidic to protonate weak bases; maintain segregation.

Waste Stream Segregation Logic

Before physical handling, the waste must be categorized correctly to ensure downstream safety at the incineration facility. The presence of the furan ring classifies this as a high-BTU organic waste, while the carboxylic acid dictates its compatibility.

Workflow Visualization: Segregation Decision Tree

The following diagram illustrates the critical decision points for segregating this specific compound based on its state (solid vs. solution) and purity.

SegregationLogic Start Waste Generation: 3-(3-furyl)-1H-pyrazole-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidAction Segregate as SOLID ORGANIC ACID (Do not mix with oxidizers) SolidPath->SolidAction SolventCheck Check Solvent System LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated HaloWaste Stream A: Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Stream B: Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste

Figure 1: Decision matrix for segregating 3-(3-furyl)-1H-pyrazole-5-carboxylic acid based on physical state and solvent carrier.

Detailed Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Phase A: Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling >10g of solid powder to prevent inhalation of heterocyclic dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11mm). Double-gloving is recommended if dissolved in penetrating solvents like DMSO.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for acidic powders which can cause severe corneal irritation.

Phase B: Solid Waste Disposal (Pure Compound)

Objective: Containment of fine particulate and identification as an organic acid.

  • Primary Containment: Transfer the solid 3-(3-furyl)-1H-pyrazole-5-carboxylic acid into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Scientific Rationale: HDPE is resistant to organic acids and prevents leaching.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write full chemical name. Do not use abbreviations like "FPCA."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the primary container into the lab's designated "Solid Hazardous Waste" drum.

    • Critical Constraint: Ensure this drum does not contain loose oxidizers (e.g., permanganates, nitrates). The furan ring is electron-rich and can react vigorously with strong oxidizers.

Phase C: Liquid Waste Disposal (Solutions)

Objective: Prevent precipitation in waste lines and solvent incompatibility.

  • pH Check: If the solution is highly acidic (pH < 2) due to high concentration, neutralize slightly to pH 4-7 using Sodium Bicarbonate before adding to the main waste stream, unless the waste stream is designated for acids.

    • Safety Note: Perform neutralization slowly to manage CO₂ evolution.

  • Solvent Segregation:

    • If in DCM/Chloroform : Dispose in Halogenated Waste .

    • If in Methanol/Ethyl Acetate : Dispose in Non-Halogenated Waste .

  • Rinsing: Triple rinse the original glass container with the compatible solvent. Add rinsate to the waste container. Deface the label on the empty glass bottle and discard in glass trash.

Phase D: Final Disposition (EHS/Facility Level)

The material must be sent for High-Temperature Incineration .

  • Why: The pyrazole ring is thermally stable. Standard low-temp combustion may result in incomplete destruction or formation of nitrous oxides (NOx). High-temperature incineration ensures ring opening and complete mineralization to CO₂, H₂O, and N₂.

Emergency Contingencies

In the event of a spill or exposure, immediate action is required to mitigate the acidic and irritant properties of the compound.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry Dampen with inert absorbent (Avoid dust generation) Sweep & Bag DrySpill->ActionDry ActionWet Apply Absorbent Pads or Vermiculite WetSpill->ActionWet Final Label as Hazardous Waste Call EHS ActionDry->Final ActionWet->Final

Figure 2: Immediate response workflow for laboratory spills.

  • Skin Contact: Wash with soap and water for 15 minutes. The carboxylic acid group can cause chemical burns if left prolonged.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Seek medical attention, as organic acids can cause opacity.

Regulatory Compliance & Classification

To ensure compliance with US EPA and international standards, classify the waste as follows:

  • US EPA Waste Code:

    • This specific compound is not P-listed or U-listed by name.

    • However, if the waste exhibits characteristics of ignitability (if in solvent) or corrosivity (if pH < 2), it must carry codes D001 (Ignitable) or D002 (Corrosive) [1].

    • Default classification: Non-regulated organic solid (unless characteristic), but must be treated as hazardous due to biological activity.

  • DOT Shipping (if transporting):

    • Likely falls under UN 3077 , Environmentally hazardous substance, solid, n.o.s. (3-(3-furyl)-1H-pyrazole-5-carboxylic acid) [2].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). Hazardous Materials Regulations (HMR). 49 CFR Parts 171-180. [Link]

  • PubChem. Compound Summary: Pyrazole-5-carboxylic acid derivatives. National Library of Medicine. (General structural class reference). [Link]

Handling

Personal protective equipment for handling 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Executive Safety Summary 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (CAS: 1005663-82-4) is a heterocyclic building block frequently used in kinase inhibitor development. While often treated casually as a "standard interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(3-furyl)-1H-pyrazole-5-carboxylic acid (CAS: 1005663-82-4) is a heterocyclic building block frequently used in kinase inhibitor development. While often treated casually as a "standard intermediate," its structural combination of a furan ring and pyrazole core warrants a higher tier of caution than simple organic acids.

Critical Hazard Alert:

  • Acute Toxicity (Oral): Assigned H301 (Toxic if swallowed) by major suppliers (e.g., Sigma-Aldrich). This implies that ingestion of small quantities (dust inhalation clearing to the throat) can be harmful.

  • Irritant: H315 (Skin), H319 (Eye), H335 (Respiratory).[1]

  • Physical Property Risk: As a heteroaromatic acid, this powder is prone to static charging , leading to "flying powder" during weighing, significantly increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 2 (BSL-2) chemical handling standards, elevating protection due to the H301 designation.

Protection ZoneRecommended EquipmentTechnical Rationale
Primary Barrier (Hands) Double Nitrile Gloves (min 5 mil outer)Solid State: Nitrile provides excellent protection against dry organic acids.In Solution (DMSO/DMF): These polar aprotic solvents permeate nitrile rapidly ( <15 min). Double gloving ensures the inner glove remains uncontaminated during doffing after a splash.
Respiratory & Inhalation Fume Hood / Balance Enclosure Engineering Control is Primary. N95 respirators are insufficient for H301 powders if a spill occurs. All weighing must occur inside a certified fume hood or powder containment balance enclosure.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for fine powders that behave like aerosols due to static. Goggles seal the eyes from drifting dust.
Body Tyvek® Sleeves + Lab Coat Standard cotton lab coats absorb powders. Disposable Tyvek sleeves prevent cuff contamination—a common vector for oral exposure (transfer from cuff to wrist to mouth).

Operational Protocols

Phase A: Weighing & Solids Handling (Critical Risk Step)

The highest risk of exposure occurs during the transfer of the dry solid due to static generation.

  • Engineering Setup: Operate strictly within a chemical fume hood with a face velocity of 80–100 fpm.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before dispensing. Furan-pyrazole derivatives are highly triboelectric; without neutralization, the powder will repel from the spatula, creating an invisible dust cloud.

  • The "Drop-Wise" Technique: Do not dump powder. Tap the spatula gently to dispense.

  • Decontamination: Immediately wipe the balance area with a 10% soap/water solution followed by 70% ethanol. (Acidic residues are better solubilized by aqueous surfactants than pure alcohol).

Phase B: Solubilization (DMSO/DMF Stocks)

Once in solution, the risk shifts from inhalation to rapid dermal absorption via the carrier solvent.

  • Solvent Choice: DMSO is the standard vehicle.

    • Caution: DMSO acts as a penetrant carrier, potentially dragging the toxic compound through the skin barrier upon contact.

  • Vessel Selection: Use glass or polypropylene (PP) vials. Avoid polystyrene, which may degrade with high-concentration DMSO stocks.

  • Labeling: Mark all vials clearly with "TOXIC - H301" to prevent colleagues from handling them as benign buffers.

Emergency Response & Disposal

Accidental Exposure[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact (Solid): Brush off excess dry material before rinsing. Wetting the powder on skin may increase absorption rate initially. Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): Do not use ethanol to wash skin (it enhances absorption). Flush with copious water for 15 minutes.

Waste Disposal Plan

This compound must not be treated as general trash.

Waste StreamClassificationProtocol
Solid Waste Toxic Organic Solid Double-bag in clear polyethylene. Label "Toxic Solid - Pyrazole Derivative."
Liquid Waste Organic Waste (Halogen-Free) Segregate from oxidizers (e.g., nitric acid) to prevent exothermic nitration of the furan ring.
Sharps/Vials Contaminated Glass Rinse empty vials with DMSO, then water, before placing in glass waste.

Safe Handling Lifecycle Diagram

The following diagram illustrates the "Self-Validating System" for handling this compound, ensuring that a failure in one control (e.g., a spill) is caught by the next layer of defense.

SafetyLifecycle Start Start: Chemical Retrieval PPE_Check Step 1: PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Check Step 2: Engineering Control (Hood On + Static Ionizer) PPE_Check->Hood_Check Validated Weighing Step 3: Weighing Procedure (Containment of H301 Dust) Hood_Check->Weighing Airflow OK Weighing->Hood_Check Static Detected? Re-Ionize Solubilization Step 4: Solubilization (DMSO Carrier Risk Mgmt) Weighing->Solubilization Solid Contained Waste Step 5: Disposal (Segregate from Oxidizers) Solubilization->Waste Experiment Complete

Figure 1: Operational workflow emphasizing the dependency of weighing safety on engineering controls (Step 2) and the specific risk shift during solubilization (Step 4).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid. Retrieved from (Search CAS: 1005663-82-4).

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from .

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • Ansell. (2024). Chemical Permeation & Degradation Resistance Guide (Permeation data for DMSO/Organic Acids). Retrieved from .

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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